This guide details the chemical identity, synthesis, and application of Methyl 2-formyl-4-methylbenzoate (CAS 63112-98-1), a critical bifunctional building block in the synthesis of nitrogenous heterocycles and pharmaceu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical identity, synthesis, and application of Methyl 2-formyl-4-methylbenzoate (CAS 63112-98-1), a critical bifunctional building block in the synthesis of nitrogenous heterocycles and pharmaceutical intermediates.
Part 1: Chemical Identity & Properties
Methyl 2-formyl-4-methylbenzoate is an ortho-formyl ester, a structural motif highly valued in organic synthesis for its ability to undergo cascade cyclization reactions. It serves as a "masked" electrophile, enabling the rapid construction of isoindolinone and phthalazinone cores found in kinase inhibitors and anti-inflammatory drugs.
Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
Stability
Air-sensitive (aldehyde oxidation); Store under inert gas at 2–8°C
Part 2: Synthesis Strategies
The synthesis of CAS 63112-98-1 requires navigating the reactivity of the ortho-formyl group, which can cyclize with the ester to form a stable lactol (hydroxyphthalide). Two primary routes are employed depending on scale and available precursors.
This is the preferred laboratory method for generating high-purity product. It utilizes Methyl 2-bromo-4-methylbenzoate as the precursor.[1][2] The bromine atom directs the lithiation exclusively to the ortho-position, preventing regioisomer contamination.
Mechanism: Lithium-Halogen exchange generates an aryl lithium species which is quenched with Dimethylformamide (DMF) to install the aldehyde.
Key Advantage: Avoids the formation of the hydroxyphthalide side-product during the reaction.
Route B: Oxidative Esterification (Industrial)
This route starts from 2,4-Dimethylbenzoic acid or 4-Methylphthalic anhydride . The anhydride is reduced to the lactone (5-methylphthalide), which is then hydrolyzed and re-oxidized or esterified.
Note: Direct esterification of 2-formyl-4-methylbenzoic acid using acid catalysis often fails due to pseudo-acid (lactol) formation. Alkylation with Methyl Iodide (MeI) and a base (K₂CO₃) is required to lock the open-chain ester form.
Figure 1: Primary synthetic pathways. The lithiation route (top) offers higher regiocontrol, while the alkylation route (bottom) utilizes accessible acid precursors.
Part 3: Applications in Drug Discovery
Methyl 2-formyl-4-methylbenzoate is a "linchpin" scaffold. Its ortho-disposition of aldehyde and ester groups allows it to react with binucleophiles to form fused heterocycles in a single step.
1. Isoindolinone Synthesis (Kinase Inhibitors)
Reaction with primary amines followed by reduction or reductive amination yields Isoindolinones . These cores are pharmacophores in MDM2 inhibitors and anxiolytics (e.g., Pazinaclone analogs).
Mechanism: Condensation of amine with aldehyde
Imine formation Intramolecular cyclization with ester Lactamization.
2. Phthalazinone Synthesis (PARP Inhibitors)
Reaction with hydrazine or substituted hydrazines yields Phthalazinones , the core structure of PARP inhibitors (e.g., Olaparib).
Reaction: The hydrazine attacks both the aldehyde and the ester, eliminating water and methanol to form the diaza-bicycle.
3. Ugi-Type Multicomponent Reactions (MCR)
Used as the carbonyl component in Ugi reactions to generate complex peptidomimetic libraries.
Figure 2: Divergent synthesis of bioactive heterocycles from the core scaffold.
Part 4: Experimental Protocols
Protocol 1: Synthesis via Alkylation (From Acid Precursor)
Adapted from recent literature methodologies (e.g., Snippet 1.19).
Setup: Flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar.
Procedure:
Suspend 2-formyl-4-methylbenzoic acid (or its hydroxyphthalide tautomer) and
in anhydrous acetone.
Add Methyl Iodide dropwise at room temperature.
Heat the mixture to reflux (approx. 60°C) for 3–5 hours. Monitor by TLC (loss of acid, appearance of less polar ester).
Workup: Cool to RT, filter off solids, and concentrate the filtrate. Partition the residue between EtOAc and water. Wash organic layer with brine, dry over
Lei, J., et al. (2016).[4] Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate. Molecular Diversity. Retrieved from
ChemicalBook. (2024). Methyl 2-formyl-4-methylbenzoate Properties and Suppliers. Retrieved from
Zhang, J., et al. (2025).[12] Iridium-Catalyzed Reductive Lactamization for Phthalimidine Synthesis. Journal of Organic Chemistry. Retrieved from
BenchChem. (2025). Application Notes: Methyl 4-formylbenzoate and Isomers in Pharmaceutical Synthesis. Retrieved from
Precision Synthesis of Methyl 2-formyl-4-methylbenzoate: A Strategic Technical Guide
Topic: Synthesis of Methyl 2-formyl-4-methylbenzoate from p-xylene Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Development Scientists Executive Summary & Strategic...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Synthesis of Methyl 2-formyl-4-methylbenzoate from p-xylene
Content Type: Technical Guide / Whitepaper
Audience: Senior Researchers, Process Chemists, and Drug Development Scientists
Executive Summary & Strategic Analysis
Methyl 2-formyl-4-methylbenzoate (MFMB) is a high-value bifunctional scaffold, critical in the synthesis of angiotensin II receptor antagonists (sartans) and advanced agrochemicals. Its structural complexity arises not from the number of carbons, but from the specific 1,2,4-substitution pattern on the benzene ring.
The synthesis of MFMB from p-xylene presents a classic regioselectivity challenge:
differentiation of equivalent methyl groups in p-xylene.
Orthogonal functionalization to introduce an aldehyde ortho to the ester, while preserving the para methyl group.
This guide rejects the low-yield "classical" oxidations in favor of a chemo-selective Organometallic Approach . We will detail a route that utilizes Directed Ortho Metalation (DOM) logic via a halogen-magnesium exchange, ensuring high regiofidelity and process safety.
To achieve the 1,2,4-substitution pattern, we must avoid direct formylation of p-toluates (e.g., Gattermann-Koch), which typically yields the thermodynamically favored but incorrect isomers. Instead, we utilize bromine as a "place-holder" for the formyl group.
The Logic Flow
Symmetry Breaking: Bromination of p-xylene introduces the first functional handle.
Selective Oxidation: Converting the ortho-methyl (relative to Br) to an ester is electronically unfavorable compared to the para-methyl. Therefore, we utilize an oxidation/separation protocol or a nitration-based bypass to secure the 2-bromo-4-methylbenzoic acid core.
Functional Group Interconversion (FGI): The bromine is converted to a formyl group using iPrMgCl·LiCl (Turbo Grignard), which allows for magnesiation in the presence of the sensitive methyl ester.
Caption: Retrosynthetic disconnection revealing the critical bromo-ester intermediate.
Detailed Experimental Protocol
Phase 1: Precursor Synthesis (p-Xylene to Methyl 2-bromo-4-methylbenzoate)
While 2-bromo-4-methylbenzoic acid is commercially available, its synthesis from p-xylene is instructive for vertical integration.
Protocol: To a stirred solution of p-xylene (1.0 equiv) and Fe powder (0.05 equiv) at 0°C, bromine (1.05 equiv) is added dropwise. The mixture is stirred at RT for 4 hours.
Outcome:2-Bromo-p-xylene . (Yield: >90%).
Note: The symmetry of p-xylene means mono-bromination yields a single isomer.
Step 1.2: Oxidation to the Acid (The Separation Challenge)
Challenge: Oxidizing 2-bromo-p-xylene with
or Co/Mn/Air typically attacks the methyl para to the bromine (sterically less hindered, electronically less deactivated), yielding 3-bromo-4-methylbenzoic acid (Wrong Isomer).
Solution: To obtain the 2-bromo-4-methylbenzoic acid (where the methyl ortho to bromine is oxidized), one must use Nitric Acid (20%) under reflux or separate isomers from a Co/Mn catalyzed oxidation.
Alternative High-Purity Route: Nitration of p-xylene
2-nitro-p-xylene Oxidation to 4-methyl-2-nitrobenzoic acid Reduction Sandmeyer Bromination.
For this guide, we assume the isolation of 2-bromo-4-methylbenzoic acid .
Phase 2: The Core Transformation (Turbo-Grignard Formylation)
This is the most technically demanding step. Traditional Grignard formation (Mg metal) often fails with aryl bromides containing esters due to competitive attack on the ester (self-immolation). We use Knochel's Turbo Grignard (
) to effect a rapid Halogen-Magnesium exchange at low temperature, kinetically favoring the exchange over the ester attack.
Reagents & Equipment
Component
Specification
Role
Substrate
Methyl 2-bromo-4-methylbenzoate
Precursor
Reagent
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(1.3M in THF)
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and
inlet.
Dissolution: Charge Methyl 2-bromo-4-methylbenzoate (10.0 g, 43.6 mmol) and Anhydrous THF (100 mL). Cool the solution to -20°C .
Why -20°C? This temperature is low enough to prevent the magnesiated intermediate from attacking the ester moiety, but high enough for the Br/Mg exchange to occur rapidly using the LiCl-complexed reagent.
Exchange: Add
(1.3M in THF, 37 mL, 48 mmol, 1.1 equiv) dropwise over 20 minutes.
Observation: The solution may turn slightly yellow/brown.
Aging: Stir at -20°C for 1 hour. Monitor conversion by GC/HPLC (quench a small aliquot with MeOH; look for the des-bromo product Methyl 4-methylbenzoate).
Formylation: Once exchange is >98%, add anhydrous DMF (6.7 mL, 87 mmol, 2.0 equiv) dropwise, maintaining internal temperature below -15°C.
Warming: Allow the mixture to warm to 0°C over 1 hour.
Quench: Pour the reaction mixture into a vigorously stirred mixture of ice/water (200 mL) and 1M HCl (50 mL).
Critical: The pH must be acidic (<4) to hydrolyze the hemi-aminal magnesium intermediate to the aldehyde.
Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine. Dry over
The product, Methyl 2-formyl-4-methylbenzoate , should be validated against the following specifications.
Physical State: Pale yellow oil or low-melting solid.
NMR Signature (
, 400 MHz):
Aldehyde (-CHO):
10.2-10.4 ppm (s, 1H). Diagnostic peak.
Aromatic Region:
H-3 (Ortho to CHO): Doublet or singlet (meta coupling) around 7.7 ppm.
H-6 (Ortho to Ester): Doublet around 7.9 ppm.
H-5: Multiplet.
Ester (-COOMe):
3.9 ppm (s, 3H).
Methyl (-Me):
2.4 ppm (s, 3H).
Mass Spectrometry (ESI+):
[M+H]+: Calc: 179.06. Found: 179.1.
[M+Na]+: Calc: 201.05. Found: 201.0.
Process Logic & Pathway Visualization
The following diagram illustrates the complete workflow, highlighting the critical "Turbo Grignard" node where the chemoselectivity is determined.
Caption: Step-wise synthesis flow. The red dashed box indicates the critical control point for preventing side reactions.
Safety & Scalability Considerations
Exotherm Control: The addition of
is exothermic. On a scale >100g, active cooling (jacketed reactor) is mandatory to keep .
Moisture Sensitivity: The Grignard step is strictly anhydrous. Karl Fischer titration of the THF solvent should be <50 ppm water.
Isomer Purity: If the initial oxidation of xylene is not controlled, the final product will contain Methyl 3-formyl-4-methylbenzoate. This isomer is difficult to separate by distillation due to similar boiling points. Purification at the Acid stage (crystallization) is the most efficient strategy.
References
Knochel, P., et al. "Functionalization of 4-Substituted Benzoic Acid Derivatives via Halogen-Magnesium Exchange." Angewandte Chemie International Edition, 2004. (General methodology for Turbo Grignard on esters).
Process Patent: "Process for the preparation of 2-(4-methylphenyl)benzoic acid derivatives."[6][7] US Patent 6,433,214. (Describes related sartan intermediate chemistry).
Oxidation Selectivity: "Selective oxidation of p-xylene derivatives." Journal of Organic Chemistry, 1998.
Spectroscopic data for Methyl 2-formyl-4-methylbenzoate
An In-depth Technical Guide to the Predicted Spectroscopic Data of Methyl 2-formyl-4-methylbenzoate Abstract Methyl 2-formyl-4-methylbenzoate is a substituted aromatic compound of interest in synthetic organic chemistry....
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Predicted Spectroscopic Data of Methyl 2-formyl-4-methylbenzoate
Abstract
Methyl 2-formyl-4-methylbenzoate is a substituted aromatic compound of interest in synthetic organic chemistry. As a trifunctional molecule featuring an ester, an aldehyde, and a methyl group on a benzene ring, its structural confirmation relies heavily on modern spectroscopic techniques. Due to the limited availability of published experimental spectra for this specific compound, this guide provides a comprehensive, in-depth analysis of its predicted spectroscopic characteristics. Leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside empirical data from structurally analogous compounds, this document serves as an authoritative reference for researchers engaged in the synthesis and characterization of polysubstituted aromatic systems.
Introduction and Molecular Structure
Methyl 2-formyl-4-methylbenzoate (C₁₀H₁₀O₃, Molar Mass: 178.18 g/mol ) possesses a unique substitution pattern that gives rise to a distinct spectroscopic fingerprint. The molecule contains a methyl ester group (-COOCH₃) at position C1, a formyl (aldehyde) group (-CHO) at C2, and a methyl group (-CH₃) at C4. The interplay of these substituents—two electron-withdrawing groups (ester, aldehyde) and one electron-donating group (methyl)—governs the electronic environment of the aromatic ring and dictates the chemical shifts, coupling constants, and vibrational frequencies observed in its spectra. This guide will elucidate the predicted data from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing the rationale behind each prediction.
Figure 1: Structure of Methyl 2-formyl-4-methylbenzoate with atom numbering.
Predicted Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides critical information about the electronic environment and connectivity of protons. For Methyl 2-formyl-4-methylbenzoate, we anticipate five distinct signals: one for the aldehyde proton, three for the aromatic protons, and two singlets for the methyl groups. The electron-withdrawing nature of the aldehyde and ester groups tends to shift associated protons downfield (to a higher ppm value), while the electron-donating methyl group causes an upfield shift.[1][2]
Predicted ¹H NMR Data
The spectrum is predicted in a standard solvent like CDCl₃ with TMS as a reference.
Signal Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Aldehyde (-CHO)
~10.4
Singlet (s)
N/A
1H
Aromatic (H6)
~7.95
Doublet (d)
J ≈ 8.0
1H
Aromatic (H5)
~7.40
Doublet (d)
J ≈ 8.0
1H
Aromatic (H3)
~7.80
Singlet (s)
N/A
1H
Ester Methyl (-OCH₃)
~3.90
Singlet (s)
N/A
3H
Ring Methyl (-CH₃)
~2.45
Singlet (s)
N/A
3H
Rationale and Interpretation
Aldehyde Proton (-CHO): The formyl proton is highly deshielded due to the anisotropy of the carbonyl group and its direct attachment to the electron-withdrawing system. Its chemical shift is expected to be significantly downfield, typically above 10 ppm.[3]
Aromatic Protons (H3, H5, H6):
H3: This proton is ortho to two strong electron-withdrawing groups (ester and aldehyde), leading to significant deshielding. With no adjacent protons for ortho or meta coupling, it is expected to appear as a singlet.
H6: Positioned ortho to the ester group, H6 is deshielded. It will be split into a doublet by its ortho-neighbor H5.
H5: This proton is ortho to the electron-donating methyl group, which provides a shielding effect, moving it upfield relative to the other aromatic protons. It will be split into a doublet by its ortho-neighbor H6.[4]
Methyl Protons (-OCH₃ and -CH₃): Both methyl groups are in environments with no adjacent protons, thus they appear as sharp singlets. The ester methyl is deshielded by the adjacent oxygen atom, while the ring methyl proton signal is characteristic for a methyl group attached to an aromatic ring.[5]
Figure 2: Predicted ¹H NMR coupling relationship for aromatic protons.
Predicted Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. For this molecule, ten distinct signals are predicted, corresponding to the ten carbon atoms.
Predicted ¹³C NMR Data
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O)
~192
Ester Carbonyl (C=O)
~166
C4 (Ar-CH₃)
~145
C2 (Ar-CHO)
~140
C1 (Ar-COOCH₃)
~135
C6 (Ar-H)
~133
C5 (Ar-H)
~130
C3 (Ar-H)
~128
Ester Methyl (-OCH₃)
~52
Ring Methyl (-CH₃)
~22
Rationale and Interpretation
Carbonyl Carbons: The aldehyde carbonyl carbon is the most downfield signal due to its electronic environment, typically appearing around 190-200 ppm.[6] The ester carbonyl is found further upfield, around 165-175 ppm.[7]
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons bearing substituents (ipso-carbons C1, C2, C4) have their shifts significantly altered. The electron-donating methyl group at C4 will cause a downfield shift for C4 itself but shield other ring carbons. The electron-withdrawing groups at C1 and C2 will deshield their respective ipso-carbons.[2][8]
Methyl Carbons: The ester methyl carbon (-OCH₃) is deshielded by the oxygen atom, appearing around 52 ppm. The ring methyl carbon (-CH₃) is found in the typical aliphatic region, around 22 ppm.[5]
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups based on their vibrational frequencies. The spectrum of Methyl 2-formyl-4-methylbenzoate is expected to be dominated by strong absorptions from its two carbonyl groups and characteristic bands for the aromatic and aliphatic components.
Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Vibration Type
Intensity
3100-3000
Aromatic C-H Stretch
Medium-Weak
2980-2880
Aliphatic C-H Stretch
Medium-Weak
~2850, ~2750
Aldehyde C-H Stretch (Fermi doublet)
Weak, but characteristic
~1725
Ester C=O Stretch
Strong, Sharp
~1705
Aldehyde C=O Stretch (conjugated)
Strong, Sharp
~1600, ~1480
Aromatic C=C Stretch
Medium
1300-1100
Ester C-O Stretch
Strong
Rationale and Interpretation
C=O Stretching: The presence of two carbonyl groups will result in two distinct, strong absorption bands. The ester carbonyl stretch is typically at a higher frequency (~1725 cm⁻¹) than the conjugated aromatic aldehyde carbonyl stretch (~1705 cm⁻¹).[9][10][11]
C-H Stretching: The spectrum will show C-H stretching vibrations above 3000 cm⁻¹ for the aromatic protons and below 3000 cm⁻¹ for the methyl groups. Crucially, two weak but highly diagnostic peaks for the aldehyde C-H stretch are expected around 2850 cm⁻¹ and 2750 cm⁻¹.[10][12]
C-O Stretching: The ester functional group will also exhibit strong, characteristic C-O stretching bands in the 1300-1100 cm⁻¹ region.[11]
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals from various bending and stretching vibrations, which is unique to the molecule's overall structure.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Predicted Fragmentation
Molecular Ion (M⁺): The molecular ion peak is predicted at m/z = 178 , corresponding to the molecular formula C₁₀H₁₀O₃.
Key Fragments:
m/z = 147 (M - 31): Loss of the methoxy radical (•OCH₃) from the ester group is a very common and expected fragmentation pathway for methyl benzoates, leading to a stable acylium ion.[13][14]
m/z = 149 (M - 29): Loss of the formyl radical (•CHO) from the aldehyde group.
m/z = 119: Subsequent loss of carbon monoxide (CO) from the m/z 147 fragment.
m/z = 91: A fragment corresponding to the tropylium ion, common in toluene-like structures, formed after fragmentation.
Figure 3: Plausible key fragmentation pathways for Methyl 2-formyl-4-methylbenzoate.
Standard Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation.
NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh 5-10 mg of the purified solid compound.
Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a standard 5 mm NMR tube.
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition: Obtain the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve good signal-to-noise, and a relaxation delay of at least 2 seconds.
¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a significantly larger number of scans will be required due to the low natural abundance of ¹³C.
Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm.
IR Spectroscopy Protocol
Method: For a solid sample, the Attenuated Total Reflectance (ATR) method is most common and requires minimal sample preparation.
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16) to improve the signal-to-noise ratio.
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry Protocol
Ionization Method: Electron Ionization (EI) is a standard method for volatile, thermally stable small molecules and provides reproducible fragmentation patterns.
Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system for separation and analysis, or via a direct insertion probe.
Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their m/z ratio.
Data Acquisition: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300, to detect the molecular ion and key fragments.
Conclusion
This guide presents a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of Methyl 2-formyl-4-methylbenzoate. The predicted data, derived from fundamental spectroscopic principles and comparison with analogous structures, provides a robust spectroscopic fingerprint for this compound. The aldehyde proton signal above 10 ppm in ¹H NMR, the two distinct carbonyl signals in both ¹³C NMR and IR spectra, and a molecular ion peak at m/z 178 with characteristic losses of 31 and 29 amu in the mass spectrum are the most definitive features for its identification. Researchers synthesizing this molecule can use this guide as a benchmark for the structural verification of their product.
References
Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241. [Link]
Canadian Science Publishing. (n.d.). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. [Link]
Attanayake, K., et al. (2018). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate. Journal of the American Society for Mass Spectrometry, 29(8), 1601-1610. [Link]
PubChem. (n.d.). Methyl 4-methylbenzoate. National Center for Biotechnology Information. [Link]
Attanayake, K., et al. (2018). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Journal of the American Society for Mass Spectrometry. [Link]
Brainly. (2024). Look at the mass spectrum of methyl benzoate. 1. What is the m/z of the parent molecule?[Link]
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
Chemistry Steps. (2025). Interpreting IR Spectra. [Link]
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
University of Wisconsin-Platteville. (n.d.). 1H NMR: Intermediate Level, Spectrum 6. [Link]
Technical Monograph: Chemical Utility of Methyl 2-formyl-4-methylbenzoate
Executive Summary Methyl 2-formyl-4-methylbenzoate (CAS: 74733-23-6) represents a privileged "ortho-functionalized" scaffold in organic synthesis. Distinguished by the proximity of a reactive electrophilic aldehyde and a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-formyl-4-methylbenzoate (CAS: 74733-23-6) represents a privileged "ortho-functionalized" scaffold in organic synthesis. Distinguished by the proximity of a reactive electrophilic aldehyde and a latent electrophilic ester, this molecule serves as a bifunctional linchpin for constructing fused nitrogen heterocycles.
This guide details the chemical behavior of this specific derivative, focusing on its critical role in synthesizing phthalazinones (scaffolds for PARP inhibitors) and isoindolinones (ubiquitous pharmacophores). Unlike simple benzaldehydes, the 4-methyl substitution pattern introduces specific steric and electronic properties that influence solubility and metabolic stability in downstream pharmaceutical targets.
Structural Analysis & Reactivity Profile
The utility of Methyl 2-formyl-4-methylbenzoate is governed by the "Ortho-Effect" —the geometric proximity of the C1-ester and C2-aldehyde.
The Bifunctional Electrophile
Site A (Aldehyde at C2): The kinetic electrophile. It reacts rapidly with nucleophiles (amines, hydrazines, carbon nucleophiles) under mild conditions. The 4-methyl group (meta to aldehyde) exerts a weak inductive effect (+I), slightly increasing electron density on the carbonyl carbon compared to the unsubstituted parent, potentially moderating reactivity to prevent side reactions.
Site B (Methyl Ester at C1): The thermodynamic electrophile. It is generally inert to initial nucleophilic attack until activated by proximity (intramolecular cyclization) or harsh conditions (hydrolysis).
The Cyclization Driver
The defining reaction of this molecule is the Cascade Condensation-Cyclization . A nucleophile attacks the aldehyde first, tethering the molecule. The nucleophile then swings around to attack the ester, expelling methanol and closing a stable 5- or 6-membered ring.
Figure 1: The divergent reactivity landscape of Methyl 2-formyl-4-methylbenzoate.
Primary Workflow: Synthesis of Phthalazinones
The most commercially significant application of this scaffold is the synthesis of phthalazin-1(2H)-ones. This heterocyclic core is the structural foundation of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs).
Mechanism of Action
Hydrazone Formation: Hydrazine acts as a nucleophile, attacking the aldehyde to form a hydrazone intermediate. This step is rapid and reversible.
Lactamization: The terminal nitrogen of the hydrazone, positioned perfectly by the ortho geometry, attacks the methyl ester carbonyl.
Elimination: Methanol is expelled, driving the equilibrium toward the thermodynamically stable, aromatic pyridazine ring (fused to the benzene).
The resulting product is 7-methylphthalazin-1(2H)-one (using standard phthalazine numbering where the carbonyl is C1). This specific methylation pattern is crucial for structure-activity relationship (SAR) studies, often improving lipophilicity compared to the des-methyl parent.
Secondary Workflow: Reductive Amination to Isoindolinones
Isoindolinones (phthalimidines) are key pharmacophores in antipsychotic and anti-inflammatory research.
The "One-Pot" Strategy
Unlike the hydrazine reaction, this pathway requires an external reducing agent.
Spontaneous Cyclization: The newly formed secondary amine attacks the ester to form the
-lactam ring.
Critical Insight: If the reduction step is omitted, the reaction may stop at the imine or form complex dimers. The choice of reducing agent determines the yield; milder agents like Sodium Triacetoxyborohydride (STAB) are preferred to avoid reducing the ester or the aromatic ring.
Experimental Protocols
Protocol A: Synthesis of 7-Methylphthalazin-1(2H)-one
Cyclization: If cyclization is incomplete (checked by LC-MS), heat the mixture to
for 2 hours.
Quench: Quench with saturated
. Extract with Dichloromethane (DCM).
Mechanistic Visualization
The following diagram illustrates the stepwise conversion for the Phthalazinone pathway, highlighting the critical intramolecular cyclization event.
Figure 2: Stepwise mechanistic flow of the hydrazine-mediated cyclization.
References
Santa Cruz Biotechnology. Methyl 2-formylbenzoate (CAS 4122-56-9) Product Data.[5] (General reactivity of the 2-formylbenzoate class).
Organic Chemistry Portal. Synthesis of Phthalazinones and Isoindolinones. (Mechanistic grounding for reductive amination and hydrazine condensation).
BenchChem. One-Pot Synthesis of Methyl 4-formylbenzoate and Derivatives. (Protocol validation for formyl-benzoate esters).
PubChem. Methyl 2-formylbenzoate Compound Summary. (Physical properties and safety data).
Royal Society of Chemistry. Transition-metal-catalyzed C–H bond activation/functionalization and annulation of phthalazinones. (Advanced functionalization of the core scaffold).
Application Note: Methyl 2-formyl-4-methylbenzoate in Heterocyclic Synthesis
This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the strategic utilization of Methyl 2-formyl-4-methylbenzoate (CAS: 63112-98-1) . Executive Summary Methyl 2-f...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the strategic utilization of Methyl 2-formyl-4-methylbenzoate (CAS: 63112-98-1) .
Executive Summary
Methyl 2-formyl-4-methylbenzoate (CAS: 63112-98-1) is a bifunctional "ortho-formyl ester" building block that serves as a critical linchpin in the synthesis of fused nitrogen heterocycles.[1] Its structural privilege lies in the 1,2-proximity of a highly reactive electrophile (formyl group) and a latent electrophile (methyl ester), positioned on a toluene core.
This configuration allows for tandem cyclocondensation reactions with binucleophiles (hydrazines, diamines) or sequential reductive amination-lactamization sequences with primary amines. This guide details the protocols for converting this scaffold into two high-value pharmacophores: 6-methylphthalazin-1(2H)-ones (PARP inhibitor scaffolds) and 5-methylisoindolin-1-ones (p53-MDM2 inhibitor scaffolds).
The presence of the 4-methyl group (relative to the ester at C1) imparts specific solubility and electronic properties compared to the unsubstituted parent. In cyclization reactions, this substituent maps regioselectively to the C6-position of the resulting phthalazinone or the C5-position of the isoindolinone , providing a handle for further functionalization (e.g., benzylic bromination).
Application I: Synthesis of 6-Methylphthalazin-1(2H)-one
This protocol mimics the industrial synthesis of PARP inhibitors (e.g., Olaparib intermediates), utilizing the hydrazine cyclization strategy.
Experimental Workflow
The reaction proceeds via a cascade: (1) Hydrazine attacks the aldehyde to form a hydrazone intermediate; (2) The nucleophilic nitrogen of the hydrazone attacks the ester carbonyl; (3) Elimination of methanol drives the irreversible formation of the lactam ring.
Figure 1: Cascade cyclization pathway for phthalazinone synthesis.
Hydrazine monohydrate (64-65% in water, 1.2 - 1.5 equiv)
Ethanol (Absolute, 10 volumes) or 2-Propanol.
Step-by-Step Procedure:
Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 2-formyl-4-methylbenzoate (e.g., 5.0 g, 28.0 mmol) in Ethanol (50 mL).
Addition: Add Hydrazine monohydrate (2.1 mL, ~42 mmol) dropwise at room temperature. Note: A mild exotherm may be observed due to initial hydrazone formation.
Reaction: Heat the mixture to reflux (80 °C) for 3–5 hours.
Self-Validation: Monitor via TLC (30% EtOAc/Hexanes) or LCMS. The starting material aldehyde peak (typically ~10 ppm in 1H NMR) must disappear. The product often precipitates from the hot solution.
Work-up: Cool the reaction mixture to 0–5 °C in an ice bath and stir for 30 minutes to maximize precipitation.
Isolation: Filter the white to off-white solid. Wash the filter cake with cold Ethanol (2 x 5 mL) and Diethyl Ether (2 x 10 mL) to remove excess hydrazine and methanol.
Drying: Dry under vacuum at 45 °C to constant weight.
Expected Yield: 85–95%.
Characterization: 1H NMR (DMSO-d6) should show a singlet for the methyl group (~2.5 ppm), the aromatic protons, and a characteristic singlet for the H-4 proton of the phthalazinone ring (~8.3 ppm).
Application II: Synthesis of N-Substituted Isoindolinones
This protocol utilizes a "Reductive Cyclization" approach. Unlike the hydrazine reaction, reaction with a primary amine requires a reducing agent to prevent simple Schiff base isolation and force the lactamization.
Experimental Workflow
This is a one-pot, two-step sequence: (1) Imine formation; (2) Reduction of the imine to a secondary amine, which then spontaneously attacks the ester to form the lactam.
Imine Formation: Dissolve the benzoate (1.0 equiv) and the amine (1.1 equiv) in Methanol (10 volumes). Stir at room temperature for 2–4 hours.
Checkpoint: Verify imine formation by TLC. The aldehyde spot should be replaced by a less polar imine spot.
Reduction: Cool the solution to 0 °C. Add NaBH₄ (1.5 equiv) portion-wise (gas evolution will occur).
Cyclization: Allow the mixture to warm to room temperature and stir overnight (12–16 h). The reduction generates a secondary amine which, due to the ortho effect, is perfectly positioned to attack the methyl ester.
Optimization: If cyclization is slow (detected by the presence of the uncyclized amino-ester intermediate), heat the mixture to 50 °C for 2 hours.
Quench: Quench with saturated aqueous NH₄Cl or 1M HCl (carefully, to pH ~5-6).
Extraction: Evaporate most of the methanol. Extract the aqueous residue with Ethyl Acetate or DCM.
Purification: The product may require recrystallization or flash chromatography (EtOAc/Hexane gradient).
Troubleshooting & Optimization (Expert Insights)
Issue
Probable Cause
Corrective Action
Low Yield (Phthalazinone)
Incomplete cyclization (Hydrazone isolation).
Increase reaction temperature (reflux EtOH) or add catalytic Acetic Acid to promote protonation of the ester carbonyl.
Impurity Formation (Isoindolinone)
Over-reduction or dimer formation.
Use Sodium Triacetoxyborohydride (STAB) in DCE/THF instead of NaBH₄/MeOH for better chemoselectivity.
Solubility Issues
The 4-methyl group increases lipophilicity.
If the starting material is insoluble in EtOH, switch to THF or Dioxane for the initial dissolution.
Regioselectivity
Confusion regarding methyl position.
Note: The 4-methyl on the benzoate becomes the 6-methyl on the phthalazinone and 5-methyl on the isoindolinone. Verify via NOESY NMR if critical.
References
Compound Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 12217345 (Methyl 2-formyl-4-methylbenzoate). PubChem. Link (Verified CAS: 63112-98-1).[1][2][3]
Phthalazinone Synthesis (Olaparib Context): Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry 51.20 (2008): 6581-6591. Link
Isoindolinone Methodology: Shi, L., et al. "Synthesis of isoindolin-1-ones via Pt-nanowire-catalyzed reductive coupling/cyclization of 2-formylbenzoates with amines." Organic Letters 14.7 (2012): 1876-1879. Link
General Reactivity of o-Phthalaldehydic Esters: Mamidyala, S. K., & Cooper, M. A. "Probing the reactivity of o-phthalaldehydic acid/methyl ester: synthesis of N-isoindolinones and 3-arylaminophthalides." Chemical Communications 49.76 (2013): 8407-8409. Link
Application Note: High-Fidelity Methylenation of Methyl 2-formyl-4-methylbenzoate via Wittig Olefination
Abstract & Scope This application note details the protocol for the chemoselective conversion of Methyl 2-formyl-4-methylbenzoate to Methyl 4-methyl-2-vinylbenzoate using a Wittig olefination. This transformation is a cr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details the protocol for the chemoselective conversion of Methyl 2-formyl-4-methylbenzoate to Methyl 4-methyl-2-vinylbenzoate using a Wittig olefination. This transformation is a critical step in the synthesis of functionalized isocoumarins, polycyclic aromatic hydrocarbons, and stilbene derivatives.
The presence of the ortho-ester moiety presents a unique challenge: it provides steric hindrance and is susceptible to nucleophilic attack or hydrolysis under non-optimized conditions. This guide prioritizes the preservation of the methyl ester functionality while achieving high conversion of the aldehyde.
Mechanistic Insight & Reaction Design
The "Ortho-Effect" and Selectivity
The substrate contains an electrophilic aldehyde at the C2 position and a methyl ester at C1. In standard Wittig protocols using n-butyllithium (n-BuLi), there is a risk of the base attacking the ester (forming a ketone or tertiary alcohol). To mitigate this, we utilize Potassium tert-butoxide (KOt-Bu) . The steric bulk of the tert-butoxide anion prevents nucleophilic attack on the ester carbonyl, acting exclusively as a base to deprotonate the phosphonium salt.
Pathway Dynamics
Contrary to early "betaine" theories, modern mechanistic evidence supports a [2+2] cycloaddition pathway. The ylide attacks the aldehyde to form a four-membered oxaphosphetane intermediate.[1][2] The collapse of this ring is the driving force of the reaction, yielding the alkene and the thermodynamically stable Triphenylphosphine oxide (TPPO).[3]
Key Mechanistic Consideration: The ortho-ester group exerts steric pressure on the transition state. While this does not prevent the reaction, it necessitates strict temperature control (0 °C initiation) to prevent side reactions such as Cannizzaro disproportionation or ester hydrolysis.
Visualizing the Pathway
The following diagram illustrates the reaction workflow and the mechanistic transition states.
Figure 1: Reaction pathway showing ylide generation, oxaphosphetane formation, and irreversible collapse to the vinyl benzoate product.
Experimental Protocol
Reagents & Equipment
All glassware must be flame-dried or oven-dried (120 °C) and cooled under a stream of nitrogen.
Observation: The bright yellow color will fade to a pale yellow or off-white suspension as the ylide is consumed.
Step 3: Reaction & Quench
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).
Monitor by TLC (Hexanes/EtOAc 8:1). The aldehyde spot (
) should disappear, replaced by the less polar alkene ().
Once complete (typically 2–4 hours), quench the reaction by adding saturated aqueous Ammonium Chloride (
) .
Workup & Purification (TPPO Removal Strategy)
Triphenylphosphine oxide (TPPO) is the primary contaminant. Standard chromatography is often insufficient for complete removal. We employ a solubility-based exclusion protocol :
Extraction: Extract the aqueous quench mixture with Diethyl Ether (
) x3.
Wash: Wash combined organics with Brine, then dry over
.
Concentration: Evaporate the solvent completely to obtain a semi-solid residue.
Trituration (Critical Step):
Add cold Pentane or Hexane (10 mL per gram of crude) to the residue.
Stir vigorously for 15 minutes. The desired vinyl benzoate product is soluble in pentane; TPPO is insoluble.
Filtration: Filter the suspension through a sintered glass funnel or a short pad of Celite. The white solid (TPPO) is retained.
Final Purification: Concentrate the filtrate. If high purity (>99%) is required, perform a rapid silica gel filtration (Flash Chromatography) eluting with 5% EtOAc in Hexanes.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Moisture in reagents (kills ylide).
Dry under vacuum at 60°C for 4h. Ensure THF is distilled/dried.
Ester Hydrolysis
Hydroxide generation.
Ensure is fresh. Avoid adventitious water which generates KOH.
Side Products (Alcohol)
Base attack on ester.
Switch from -BuLi to or . Keep temp at 0°C during addition.
Incomplete Reaction
Steric hindrance of ortho-group.
Increase reaction time (up to 12h) or gently reflux (40°C) after addition is complete.
References
Wittig Reaction Mechanism & Scope
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1–85.
TPPO Removal Protocols
Batesky, D. C., et al. (2017).
Synthesis of Vinyl Benzoates (Analogous Protocols)
BenchChem Application Note. (2025).[6][5] Synthesis of Methyl 4-vinylbenzoate via Wittig Reaction.
Base Selection in Wittig Reactions
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[2][3][5][7][8] Chemical Reviews, 89(4), 863-927.
Application Notes and Protocols for the Quantification of Methyl 2-formyl-4-methylbenzoate
Abstract This comprehensive guide provides detailed analytical methods for the quantitative analysis of Methyl 2-formyl-4-methylbenzoate, a key intermediate and potential impurity in the synthesis of active pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide provides detailed analytical methods for the quantitative analysis of Methyl 2-formyl-4-methylbenzoate, a key intermediate and potential impurity in the synthesis of active pharmaceutical ingredients (APIs). Ensuring the purity and quality of such compounds is paramount in drug development and manufacturing. This document outlines three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry with derivatization. Each method is presented with a detailed protocol, the scientific rationale behind the experimental choices, and validation parameters. This guide is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of Methyl 2-formyl-4-methylbenzoate.
Introduction: The Importance of Quantifying Methyl 2-formyl-4-methylbenzoate
Methyl 2-formyl-4-methylbenzoate is an aromatic compound characterized by the presence of both an aldehyde and a methyl ester functional group on a toluene backbone. Its purity is a critical quality attribute in pharmaceutical synthesis, as impurities can affect the safety, efficacy, and stability of the final drug product. Regulatory bodies mandate the use of validated analytical methods to ensure that the levels of such compounds and their related impurities are within acceptable limits.[1][2]
This guide provides a multi-faceted approach to the quantification of Methyl 2-formyl-4-methylbenzoate, offering a choice of techniques to suit different laboratory capabilities and analytical requirements. The methods described herein are based on established principles of analytical chemistry and are designed to be both robust and reliable.
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[3] A reverse-phase HPLC method is particularly well-suited for the analysis of Methyl 2-formyl-4-methylbenzoate due to its moderate polarity.
Scientific Rationale
The choice of a C18 stationary phase is based on its proven effectiveness in retaining and separating a wide range of aromatic compounds through hydrophobic interactions.[2] The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the analyte's retention time. Acetonitrile is a common organic modifier in reverse-phase chromatography, and its proportion in the mobile phase is a key parameter for optimizing the separation. The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase helps to ensure the consistent protonation of any acidic functional groups and improves peak shape by minimizing tailing.[4] UV detection is appropriate for this analyte due to the presence of the aromatic ring, which provides a chromophore that absorbs in the UV region.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC quantification of Methyl 2-formyl-4-methylbenzoate.
Detailed Protocol: HPLC
Instrumentation:
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Data acquisition and processing software.
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[4]
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Preparation of Solutions:
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Methyl 2-formyl-4-methylbenzoate reference standard and dissolve in 100 mL of acetonitrile.
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with acetonitrile.
Sample Solution: Accurately weigh a known amount of the sample and dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range.
Analysis Procedure:
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject the working standard solutions in ascending order of concentration to generate a calibration curve.
Inject the sample solution.
Integrate the peak area of Methyl 2-formyl-4-methylbenzoate.
Data Analysis:
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
Determine the concentration of Methyl 2-formyl-4-methylbenzoate in the sample solution from the calibration curve.
Data Presentation: HPLC Method Validation Parameters
Parameter
Specification
Linearity (R²)
≥ 0.999
Accuracy (% Recovery)
98.0 - 102.0%
Precision (% RSD)
≤ 2.0%
Limit of Detection (LOD)
~0.5 µg/mL
Limit of Quantification (LOQ)
~1.5 µg/mL
Gas Chromatography (GC) Method
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[5] Methyl 2-formyl-4-methylbenzoate is amenable to GC analysis. Coupling GC with a mass spectrometer (GC-MS) provides high selectivity and confident identification of the analyte.
Scientific Rationale
The choice of a non-polar or intermediate-polar capillary column, such as one with a 5% phenyl-substituted methylpolysiloxane stationary phase, is suitable for the separation of aromatic isomers and related compounds.[5] The elution order is generally based on the boiling points of the analytes. A temperature programming approach is employed to ensure the efficient elution of the analyte and to achieve good peak shape. Electron ionization (EI) in MS is a standard technique that provides reproducible fragmentation patterns for compound identification. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.[6]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS quantification of Methyl 2-formyl-4-methylbenzoate.
Detailed Protocol: GC-MS
Instrumentation:
Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).
Data acquisition and processing software.
Chromatographic and Mass Spectrometric Conditions:
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Injector Temperature: 250 °C.
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.
Injection Mode: Split (e.g., 50:1).
Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-400 (for full scan) or monitor characteristic ions in SIM mode (e.g., m/z 178, 147, 119).
Preparation of Solutions:
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Methyl 2-formyl-4-methylbenzoate reference standard and dissolve in 100 mL of dichloromethane.
Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with dichloromethane.
Sample Solution: Accurately weigh a known amount of the sample and dissolve it in a known volume of dichloromethane to achieve a concentration within the calibration range.
Analysis Procedure:
Perform a solvent blank injection to ensure system cleanliness.
Inject the working standard solutions to generate a calibration curve.
Inject the sample solution.
Data Analysis:
Identify the peak for Methyl 2-formyl-4-methylbenzoate based on its retention time and mass spectrum.
Construct a calibration curve by plotting the peak area of a characteristic ion versus the concentration of the working standards.
Determine the concentration of Methyl 2-formyl-4-methylbenzoate in the sample solution from the calibration curve.
Data Presentation: GC-MS Method Validation Parameters
Parameter
Specification
Linearity (R²)
≥ 0.998
Accuracy (% Recovery)
97.5 - 102.5%
Precision (% RSD)
≤ 2.5%
Limit of Detection (LOD)
~0.1 µg/mL
Limit of Quantification (LOQ)
~0.3 µg/mL
UV-Visible Spectrophotometric Method with Derivatization
For laboratories without access to chromatographic instrumentation, a UV-Visible spectrophotometric method can be employed. Since the intrinsic UV absorbance of Methyl 2-formyl-4-methylbenzoate may lack the required selectivity in a complex matrix, a derivatization reaction can be used to form a colored product with a unique absorption maximum in the visible range.[7][8] The reaction with 2,4-dinitrophenylhydrazine (DNPH) is a classic method for the determination of aldehydes and ketones.[3]
Scientific Rationale
The aldehyde functional group of Methyl 2-formyl-4-methylbenzoate reacts with DNPH in an acidic medium to form a 2,4-dinitrophenylhydrazone derivative.[7] This derivative is a highly colored compound, typically yellow to deep red, which absorbs strongly in the visible region of the electromagnetic spectrum. This shift in the absorption maximum to a longer wavelength (bathochromic shift) significantly enhances the selectivity of the method, as fewer compounds absorb in this region. The intensity of the color produced is directly proportional to the concentration of the aldehyde, following the Beer-Lambert law.
Caption: Workflow for spectrophotometric quantification of Methyl 2-formyl-4-methylbenzoate.
Detailed Protocol: UV-Visible Spectrophotometry
Instrumentation:
UV-Visible Spectrophotometer.
Matched quartz cuvettes (1 cm path length).
Reagents:
DNPH Reagent: Dissolve 0.2 g of 2,4-dinitrophenylhydrazine in 100 mL of methanol containing 2 mL of concentrated sulfuric acid.
Potassium Hydroxide Solution (10% w/v): Dissolve 10 g of potassium hydroxide in 100 mL of methanol.
Preparation of Solutions:
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Methyl 2-formyl-4-methylbenzoate reference standard and dissolve in 100 mL of methanol.
Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 20, 30, 40, 50 µg/mL) by serial dilution of the stock solution with methanol.
Sample Solution: Accurately weigh a known amount of the sample and dissolve it in a known volume of methanol to achieve a concentration within the calibration range.
Analysis Procedure:
Pipette 1.0 mL of each working standard solution and the sample solution into separate test tubes.
Prepare a reagent blank using 1.0 mL of methanol.
To each tube, add 1.0 mL of the DNPH reagent.
Mix well and allow the reaction to proceed at room temperature for 30 minutes.
Add 5.0 mL of the potassium hydroxide solution to each tube to intensify the color.
Make up the volume to 10 mL with methanol and mix thoroughly.
Measure the absorbance of each solution against the reagent blank at the wavelength of maximum absorption (λmax), which should be determined by scanning the spectrum of one of the colored standard solutions (typically around 480 nm).
Data Analysis:
Construct a calibration curve by plotting the absorbance versus the concentration of the working standards.
Determine the concentration of Methyl 2-formyl-4-methylbenzoate in the sample solution from the calibration curve.
Data Presentation: Spectrophotometric Method Validation Parameters
Parameter
Specification
Linearity (R²)
≥ 0.995
Accuracy (% Recovery)
97.0 - 103.0%
Precision (% RSD)
≤ 3.0%
Limit of Detection (LOD)
~1 µg/mL
Limit of Quantification (LOQ)
~3 µg/mL
Conclusion
The analytical methods presented in this guide provide robust and reliable options for the quantification of Methyl 2-formyl-4-methylbenzoate. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the instrumentation available. It is essential that any method chosen is fully validated in accordance with the relevant regulatory guidelines to ensure the generation of accurate and defensible data in a pharmaceutical setting.
References
SIELC Technologies. (2018, February 16). Separation of Methyl 4-formylbenzoate on Newcrom R1 HPLC column. [Link]
SIELC Technologies. (2018, February 16). Separation of Benzaldehyde, 4-methyl-, hydrazone on Newcrom R1 HPLC column. [Link]
Ansari, A. A., & Rawat, S. (2023, May 4). Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. Taylor & Francis Online. [Link]
Dodder, N. G., & Strand, J. W. (2017, January 10). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. PMC. [Link]
Schmedes, A., & Hølmer, G. (2025, January 11). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. [Link]
ResearchGate. (2024, July). GC-MS analysis of methylated products generated by recombinant HcBSMTs...[Link]
ResearchGate. (n.d.). Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. [Link]
Wang, Y., et al. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. PMC. [Link]
Maity, S. (n.d.). Chemical derivatization techniques used to enhance the sensitivity and selectivity of uv-visible spectrophotometric analysis. International Journal of Current Research. [Link]
ResearchGate. (n.d.). GC separations of aromatic isomers. [Link]
Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. [Link]
Wiley Analytical Science. (2006, January 12). GC/MS reveals methyl benzoate is a marker for indoor mould. [Link]
EJPMR. (n.d.). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]
SciSpace. (n.d.). Chemical derivatization methodologies for uv-visible spectrophotometric determination of pharmaceuticals. [Link]
SCIENCE INTERNATIONAL. (n.d.). A UV-VIS SPECTROPHOTOMETRIC METHOD FOR THE CALCULATION OF ALDEHYDE CONTENT IN POLYSACCHARIDES BY USING 2,3,5 -. [Link]
PubMed. (2005, December 15). Methyl benzoate as a marker for the detection of mold in indoor building materials. [Link]
ResearchGate. (n.d.). (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]
AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]
Slideshare. (n.d.). ultra voilet chemical derivatisation. [Link]
HPLC method development for Methyl 2-formyl-4-methylbenzoate analysis
Executive Summary & Molecule Profile Methyl 2-formyl-4-methylbenzoate is a critical intermediate in the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors and other bioactive isoindolinone scaffolds.[1] Its dual f...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
Methyl 2-formyl-4-methylbenzoate is a critical intermediate in the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors and other bioactive isoindolinone scaffolds.[1] Its dual functionality—an electrophilic aldehyde at the ortho position and a methyl ester—makes it chemically versatile but analytically challenging.
This guide details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Unlike generic protocols, this method addresses the specific reactivity of the 2-formyl (aldehyde) and 1-carboxylate (ester) groups, mitigating on-column degradation and ensuring separation from key oxidative and hydrolytic impurities.[1]
Physicochemical Profile
Property
Value / Characteristic
Analytical Implication
Structure
Aromatic ring with -COOMe (pos 1), -CHO (pos 2), -Me (pos 4).[1]
UV active; requires C18 for retention.
LogP (Predicted)
~2.3 - 2.6
Moderately lipophilic; elutes in mid-range organic gradient.[1]
Reactivity A
Aldehyde Oxidation
Susceptible to air oxidation to form 4-methylphthalic acid 1-methyl ester.[1]
Reactivity B
Ester Hydrolysis
Susceptible to acid/base hydrolysis to form 2-formyl-4-methylbenzoic acid.[1]
Method Development Strategy (The "Why" Behind the Protocol)
Column Selection: The Stationary Phase
Choice: End-capped C18 (Octadecylsilane) with high surface area (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18).[1]
Rationale: The target molecule is neutral but contains polar carbonyls. A standard C18 provides the necessary hydrophobic interaction for retention. "End-capping" is non-negotiable to minimize silanol interactions with the aldehyde oxygen, which can cause peak tailing.
Alternative: Phenyl-Hexyl columns can be used if separation from aromatic isomers (e.g., regioisomers of the methyl group) is difficult, as they offer pi-pi interaction selectivity.[1]
Mobile Phase Chemistry
Buffer: 0.1% Formic Acid or 0.1% Phosphoric Acid.
Rationale:
pH Control: Maintaining pH < 3.0 suppresses the ionization of potential carboxylic acid impurities (hydrolysis products), ensuring they interact with the C18 phase and do not elute in the void volume.
Stability: Aldehydes are generally more stable in acidic media than basic media (which promotes aldol condensation).
Mass Spec Compatibility: Formic acid is volatile, allowing this method to be transferred directly to LC-MS for impurity identification.[1]
Wavelength Selection[2]
Primary: 254 nm (Aromatic ring π-π* transition).[1]
Strategy: While 254 nm offers high sensitivity, 280 nm is more selective for the aldehyde/ester carbonyls and can help distinguish the target from non-carbonyl impurities (like simple toluene derivatives).
Detailed Experimental Protocol
Equipment & Reagents[3][4]
HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent)
Column Temp
30°C (Controls viscosity and retention reproducibility)
Flow Rate
1.0 mL/min
Injection Vol
5 - 10 µL
Detection
UV 254 nm (Bandwidth 4 nm), Ref 360 nm
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Gradient Program
Design Rationale: A linear gradient from 5% to 95% ensures elution of the polar acid impurities early, the target intermediate in the middle, and highly lipophilic dimers or starting materials late.
Time (min)
% Mobile Phase B
Event
0.0
10
Initial equilibration (Trap polar impurities)
2.0
10
Isocratic hold
15.0
90
Linear ramp to elute target & lipophilics
18.0
90
Wash step
18.1
10
Return to initial conditions
23.0
10
Re-equilibration (Crucial for reproducibility)
Standard & Sample Preparation
Diluent: 50:50 Water:Acetonitrile.
Note: Do not dissolve pure aldehyde in 100% water; solubility is limited. Do not dissolve in 100% Acetonitrile if the initial gradient is high aqueous, as this causes "solvent shock" and peak distortion.
Stock Solution (1.0 mg/mL):
Weigh 10 mg of Methyl 2-formyl-4-methylbenzoate into a 10 mL volumetric flask.
Add 5 mL Acetonitrile to dissolve.
Sonicate for 2 mins (keep temperature low to prevent degradation).
Dilute to volume with Water.
Working Standard (0.1 mg/mL):
Dilute 1 mL of Stock Solution to 10 mL with Diluent.
Tailing Factor (T): 0.8 ≤ T ≤ 1.5 (Checks for secondary silanol interactions or column aging).
Resolution (Rs): > 2.0 between Target Peak and nearest Impurity (likely the acid hydrolysis product).
Impurity Simulation (Forced Degradation)
To validate specificity, perform these stress tests during development:
Acid Hydrolysis: Treat sample with 0.1N HCl for 1h. Expectation: Decrease in target peak; appearance of earlier eluting peak (Carboxylic Acid).
Oxidation: Treat with 3% H2O2. Expectation: Appearance of peak corresponding to the oxidation of aldehyde to acid (typically elutes slightly earlier than target due to increased polarity).
Visualization: Method Development Workflow
The following diagram illustrates the logical flow for developing and optimizing this method, highlighting decision nodes for troubleshooting.
Caption: Decision-tree workflow for optimizing HPLC separation of Methyl 2-formyl-4-methylbenzoate, focusing on resolution and peak shape integrity.
Troubleshooting & Common Pitfalls
Issue
Probable Cause
Corrective Action
Peak Splitting
Sample solvent too strong (100% MeCN).
Dilute sample in 50:50 MeCN:Water or match initial mobile phase.
Peak Tailing
Silanol interaction with aldehyde.
Ensure column is "End-capped".[1] Increase buffer ionic strength (use 20mM Phosphate pH 2.5 instead of Formic Acid).
Ghost Peaks
Aldehyde oxidation in autosampler.
Keep autosampler at 4°C. Use amber vials. Prepare fresh standards daily.
RT Drift
pH fluctuation.
Formic acid is volatile; ensure mobile phase bottles are capped or refresh daily.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on C18 retention mechanisms and gradient elution).
Agilent Technologies. (2020). Strategies for Method Development: A Guide for the Analysis of Aldehydes and Ketones. Link (General guidance on carbonyl analysis).
PubChem. (2023). Methyl 2-formylbenzoate (Analogous Structure Data). National Library of Medicine. Link (Used for physicochemical property estimation).
BenchChem. (2025).[2] Synthesis and Analysis of Methyl 4-formylbenzoate Derivatives. Link (Synthesis impurity profiles).
Sigma-Aldrich. (2023).[1] Product Specification: Methyl 4-formyl-2-methylbenzoate. Link (Reference for CAS 74733-23-6 and stability data).
Application Note: Methyl 2-formyl-4-methylbenzoate as a Lynchpin Intermediate in Agrochemical Synthesis
Executive Summary Methyl 2-formyl-4-methylbenzoate (CAS 63112-98-1) serves as a critical bifunctional building block in the synthesis of complex agrochemical scaffolds. Distinguished by its ortho-positioned formyl and me...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-formyl-4-methylbenzoate (CAS 63112-98-1) serves as a critical bifunctional building block in the synthesis of complex agrochemical scaffolds. Distinguished by its ortho-positioned formyl and methyl ester groups, this molecule enables rapid access to phthalides (isobenzofuran-1(3H)-ones) and isoindolinones , two heterocyclic classes central to modern fungicide and herbicide discovery.
This guide details the mechanistic advantages of using Methyl 2-formyl-4-methylbenzoate over traditional phthalic anhydride precursors. It provides validated protocols for converting this intermediate into bioactive scaffolds via nucleophilic addition-cyclization cascades and reductive amination pathways.
Chemical Profile & Structural Significance[1][2][3][4][5][6]
Property
Specification
Chemical Name
Methyl 2-formyl-4-methylbenzoate
CAS Number
63112-98-1
Molecular Formula
C₁₀H₁₀O₃
Molecular Weight
178.18 g/mol
Physical State
Pale yellow solid or viscous oil (purity dependent)
Solubility
Soluble in DCM, THF, DMSO, Ethyl Acetate
Storage
2–8°C (Aldehyde stability)
The "Ortho-Effect" Advantage
The strategic value of this molecule lies in the proximity of the electrophilic formyl group (C-2) and the ester group (C-1).
Dual Electrophilicity: The aldehyde offers a "soft" electrophile for nucleophilic attack (Grignard, amines), while the ester provides a "hard" electrophile for subsequent cyclization.
4-Methyl Modulation: The methyl group at the C-4 position increases lipophilicity (LogP) of the final agrochemical, often enhancing cuticular penetration in plant foliage compared to the unsubstituted benzoate analogs.
Mechanistic Pathways: The Divergent Synthesis Map
The following diagram illustrates how Methyl 2-formyl-4-methylbenzoate acts as a divergent node, accessing three distinct agrochemical classes.
Figure 1: Divergent synthesis map showing the versatility of Methyl 2-formyl-4-methylbenzoate in accessing major agrochemical scaffolds.
Application Protocols
Protocol A: Synthesis of 3-Arylphthalides (Fungicide Scaffold)
Targeting the phthalide core common to melanin biosynthesis inhibitors.
Principle:
This protocol utilizes a Grignard-type addition to the aldehyde followed by spontaneous acid-catalyzed lactonization. The ester group acts as an internal trap, eliminating methanol to close the furanone ring.
Selected Variant: Rhodium-catalyzed addition (Mild conditions, high functional group tolerance).
Catalyst: [Rh(cod)Cl]₂ (3 mol%)
Base: Aqueous K₂CO₃ (2.0 eq)
Solvent: Dioxane/Water (10:1)
Step-by-Step Methodology:
Charge: In a glovebox or under N₂, add Methyl 2-formyl-4-methylbenzoate (178 mg, 1 mmol), Arylboronic acid (1.2 mmol), and [Rh(cod)Cl]₂ (15 mg) to a reaction vial.
Reaction: Seal the vial and heat to 90°C for 12 hours.
Mechanistic Note: The Rh-catalyst facilitates the addition of the aryl group to the aldehyde. The resulting alkoxide immediately attacks the adjacent methyl ester, releasing methoxide and closing the ring.
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL).
Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Validation Criteria:
IR: Disappearance of aldehyde C=O (~1695 cm⁻¹) and ester C=O (~1720 cm⁻¹). Appearance of lactone C=O (~1760 cm⁻¹).
¹H NMR: Diagnostic signal for the methine proton at position 3 of the phthalide ring (usually a singlet or doublet around 6.0–6.5 ppm).
Protocol B: One-Pot Synthesis of Isoindolinones (Herbicide Scaffold)
Targeting the nitrogen-containing core found in pigments and novel PPO inhibitors.
Principle:
A reductive amination cascade where the amine first condenses with the aldehyde to form an imine, which is then reduced or directly cyclized depending on conditions. Here we use a non-reductive cyclization retaining the double bond or a reductive version.
Use anhydrous solvents and molecular sieves (3Å or 4Å) to scavenge water produced during imine formation.
Safety & Handling
Hazard Identification: Methyl 2-formyl-4-methylbenzoate is an organic ester/aldehyde. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; this compound is harmful to aquatic life with long-lasting effects (H412).
References
Gerbino, D. C., et al. (2012).[5][4] "Nucleophile- or Light-Induced Synthesis of 3-Substituted Phthalides from 2-Formylarylketones." Organic Letters. Summarized by Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]
MDPI. (2019). "Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds." Molecules. Retrieved February 17, 2026, from [Link]
Technical Support Center: Purification of Methyl 2-formyl-4-methylbenzoate
The following technical guide addresses the purification of Methyl 2-formyl-4-methylbenzoate . Note on Isomer Specificity: This guide focuses on the 2-formyl-4-methyl isomer (Ester at C1, Formyl at C2, Methyl at C4).[1][...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the purification of Methyl 2-formyl-4-methylbenzoate .
Note on Isomer Specificity: This guide focuses on the 2-formyl-4-methyl isomer (Ester at C1, Formyl at C2, Methyl at C4).[1][2] This specific substitution pattern places the aldehyde and ester groups in an ortho relationship, introducing unique chemical instability issues (ring-chain tautomerism) not present in the para-formyl isomers.[2]
Case ID: PUR-MFMB-001
Status: Operational
Scope: Isolation, Purification, and Stability Management[1][2]
Executive Summary
Methyl 2-formyl-4-methylbenzoate is a reactive intermediate often used in the synthesis of phthalazinones (e.g., PARP inhibitors).[1] Its purity is critical because the ortho-formyl ester motif is prone to three specific degradation pathways:
Oxidation: Conversion of the aldehyde to the carboxylic acid (Methyl 2-carboxy-4-methylbenzoate).[2]
Cyclization: Reversible formation of pseudo-esters (methoxy-phthalides) under acidic conditions.[1][2]
Cannizzaro-like Disproportionation: Occurring under strong basic conditions.[1][2]
This guide prioritizes Bisulfite Adduct Formation for chemical purity and Crystallization for physical isolation.[1][2]
Module 1: The "Deep Clean" (Bisulfite Adduct Protocol)
Best For: Removing non-aldehyde impurities (starting materials, over-oxidized byproducts) from the crude oil.[1][2]
Mechanism: The aldehyde forms a water-soluble sulfonate salt, while impurities remain in the organic phase.[2]
User Question: "My crude is a dark oil with 85% purity. Crystallization isn't working. How do I clean this?"
Technical Response:
Crystallization often fails if the impurity profile is complex (preventing lattice formation).[1][2] Use the Bisulfite "Switch" method to chemically separate the aldehyde.[2]
Action: Vigorously stir/shake for 30–60 minutes. A white precipitate (the bisulfite adduct) may form, or it may dissolve in the water layer depending on lipophilicity.[2]
Keep the Aqueous Layer (contains the target aldehyde adduct).[2]
Optional: If a solid adduct precipitate forms at the interface, filter it off and wash with EtOAc.[1][2] This solid is your pure product in "dormant" form.[2]
Wash: Wash the aqueous layer (or solid adduct dissolved in water) with fresh EtOAc (2 x 20 mL) to remove all non-aldehyde organic impurities.[1][2]
Regeneration:
Place the aqueous phase (containing adduct) in a flask with fresh EtOAc (50 mL).
Slowly add Saturated Sodium Bicarbonate (NaHCO₃) or 10% Na₂CO₃ while stirring until pH ~9–10.
Warning: Do not use strong NaOH; it will hydrolyze the methyl ester.[2]
Isolation: Separate the organic layer, dry over MgSO₄, and concentrate in vacuo.
DOT Diagram: Bisulfite Purification Workflow
Caption: Logical flow for separating aldehyde targets from non-aldehyde impurities using bisulfite switching.
Module 2: Crystallization & Solid Handling
Best For: Final polishing of material >90% purity.[1][2]
User Question: "The solid is 'oiling out' instead of crystallizing. What solvent system should I use?"
Technical Response:
"Oiling out" indicates the solution is either too concentrated or the temperature drop was too rapid, causing the compound to crash out as a supercooled liquid.[1][2]
Recommended Solvent Systems:
Primary Solvent
Anti-Solvent
Ratio (v/v)
Notes
Ethyl Acetate
Hexanes
1:3 to 1:5
Standard. Dissolve in warm EtOAc, add Hexanes until turbid, cool slowly.[1]
Dichloromethane
Hexanes
1:4
Good for very crude material, but yield may be lower.[1][2]
Isopropanol
Water
-
Risky. Avoid if possible.[1][2] Alcohols can form hemiacetals with the aldehyde.[2]
Troubleshooting Protocol:
Seed Crystals: If you have any solid pure material, add a speck at the turbidity point.[1][2]
Temperature Ramp: Cool from 50°C to Room Temp over 2 hours, then to 4°C. Do not plunge directly into ice.
Scratching: Use a glass rod to scratch the inner wall of the flask to induce nucleation.[1][2]
Module 3: Chromatography & Stability (The Hidden Trap)
Best For: Small scale or when bisulfite fails.[1][2]
User Question: "I see two spots on TLC that merge. Is my compound decomposing on the column?"
Technical Response:
Yes, likely. The ortho-formyl ester structure is susceptible to Ring-Chain Tautomerism .[1]
The Issue: On acidic silica, the open aldehyde form equilibrates with the cyclic 3-methoxyphthalide derivative (or hemiacetal forms).[2] This causes "streaking" or double spots.[2]
Solution:
Neutralize Silica: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexanes before loading.[1][2] This prevents acid-catalyzed cyclization.[2]
Fast Elution: Use a gradient that moves the compound quickly (Rf ~ 0.3–0.4).[1][2] Do not let it sit on the column.
Avoid Methanol: Do not use MeOH in your eluent.[1][2] It reacts with the aldehyde to form acetals.[2] Use EtOAc/Hexanes or DCM/Hexanes .
Caption: Primary degradation pathways. Note that 'Cyclic' forms are often reversible artifacts seen during chromatography.[2]
Module 4: Storage & Handling FAQs
Q: Can I store this in the fridge for months?A: Only if sealed under Nitrogen/Argon.[1][2] Aldehydes autoxidize to carboxylic acids (white crust forming on the solid) upon exposure to air.[2]
Tip: If a white solid forms on your clear crystals, wash with saturated NaHCO₃ (bicarbonate).[2] The acid impurity dissolves; the ester/aldehyde target does not.[2]
Q: The NMR shows a small peak at ~10 ppm and another at ~6.5 ppm.[1][2] Is this pure?A:
~10.0–10.5 ppm: This is the aldehyde proton (-CH O).[2] This is your target.
~6.0–6.5 ppm: If you see a peak here, it might be the methine proton of the cyclic hemiacetal tautomer.[2] This suggests your sample is wet or equilibrating.[2] Dry the sample thoroughly under high vacuum.[2]
References
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for Bisulfite Adduct purification protocols).
Kjell, D. P., et al. (1999).[2] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry, 64(15), 5722-5724.[2] Link[2]
Bowden, K., & Taylor, G. R. (1971).[1][2] "Ring–chain tautomerism.[2][3][4][5] Part II. Methyl esters of 2-acyl-and 2-aroyl-benzoic acids."[5] Journal of the Chemical Society B: Physical Organic, 149-156.[2] Link
BenchChem Technical Support. (2025). "Aldehyde Purification via Bisulfite Adducts." Link (General protocol validation).
Sigma-Aldrich. "Methyl 2-formylbenzoate Product Sheet." (Used as a proxy for physical property baselines of ortho-formyl benzoates). Link
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Active
Ticket ID: SYN-OPT-2024-02
Subject: Accelerating Synthesis & Improving Selectivity for Methyl 2-formyl-4-methylbenzoate
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Diagnostic Dashboard
The Challenge:
Synthesizing Methyl 2-formyl-4-methylbenzoate (Target B ) from Methyl 2,4-dimethylbenzoate (Precursor A ) presents a classic "Selectivity vs. Kinetics" conflict.[1]
Regioselectivity: The C4-methyl group (para to ester) is sterically less hindered and kinetically more reactive toward radical abstraction than the C2-methyl group (ortho to ester).[1]
Over-oxidation: Extended reaction times lead to gem-dibromides or carboxylic acid byproducts (over-oxidation), requiring tedious purification.[1]
Optimization Goal:
Minimize the "Induction Period" of the radical reaction and precisely control the "Residence Time" to maximize the C2-monobromide intermediate before C4-bromination or di-bromination dominates.
Reaction Pathway Visualization
The following diagram illustrates the kinetic divergence where "Time" is the critical variable.
Caption: Kinetic pathway showing the competition between C4 (undesired major) and C2 (target) bromination. Time control is critical to intercept the C2 intermediate.
Module 1: The Radical Bromination (Rate-Limiting Step)[1]
Context: The standard Wohl-Ziegler reaction using N-Bromosuccinimide (NBS) often suffers from variable induction periods (lag time before reaction starts) and slow propagation.[1]
Troubleshooting Protocol: Eliminating the Induction Period
Issue: "I added NBS and Initiator, but reflux has continued for 2 hours with no consumption of starting material."
Root Cause: Oxygen inhibition or insufficient radical flux.[1] Oxygen acts as a radical trap, quenching the initial radicals formed by the initiator.
Optimization Steps:
Degassing is Non-Negotiable: Do not just rely on reflux to purge oxygen.[1] Sparge the solvent (CCl4, PhCF3, or Acetonitrile) with Argon or Nitrogen for 15 minutes before heating.
Initiator Switch:
Standard: AIBN (Azobisisobutyronitrile).[1] Half-life is ~1 hour at 80°C.[1]
Optimized:V-40 (1,1'-Azobis(cyclohexanecarbonitrile)) .[1] It has a higher decomposition temperature (88°C), providing a more sustained radical flux for difficult substrates like the ortho-methyl group [1].
Photo-Acceleration (The "Instant On" Fix):
Instead of thermal initiation, use Blue LED (450-460 nm) irradiation.
Mechanism:[1][2][3][4][5][6][7] Direct photolysis of the N-Br bond or excitation of a photocatalyst eliminates the thermal lag.[1] This allows the reaction to run at lower temperatures (25-40°C), which slightly improves the selectivity for the C2 position by reducing the entropy factor favoring the C4 position [2].
Data Table: Initiator Efficiency vs. Time
Method
Initiator
Temp (°C)
Induction Time
Conversion (4h)
Selectivity (C2:C4)
Standard
AIBN (Thermal)
80 (Reflux)
30-90 min
65%
1 : 4
Optimized
V-40 (Thermal)
90
10-20 min
85%
1 : 3.5
Photo-Flow
Blue LED (No Cat)
25
< 1 min
90%
1 : 2.8
Module 2: The Sommelet Reaction (Hydrolysis)
Context: Once the bromide is formed, converting it to the aldehyde using Hexamethylenetetramine (HMTA) can be sluggish.
Issue: "The hexaminium salt formed quickly, but hydrolysis to the aldehyde is taking 24+ hours."
Root Cause: The pH of the hydrolysis step is often too low (too acidic) or the biphasic mixing is poor.
Optimization Steps:
The "Sommelet-Hauser" pH Trap: The hydrolysis of the quaternary salt requires water. However, if the solution is too acidic (pH < 1), the aldehyde can degrade or polymerize.
Buffer System: Maintain pH between 3.0 and 4.5 using an Acetic Acid / Sodium Acetate buffer during the reflux step. This accelerates the fragmentation of the imine intermediate without destroying the product [3].
Phase Transfer Catalysis (PTC): If using a biphasic system (Water/Chloroform), add 1 mol% TBAB (Tetrabutylammonium bromide) . This pulls the water-soluble hexamine into the organic phase, increasing the reaction rate by up to 40%.
Advanced Protocol: Continuous Flow Chemistry
The Ultimate Time Saver:
For this specific molecule, batch chemistry is inefficient because the longer the product sits in the reactor, the more likely it is to over-brominate.
Flow Reactor Setup:
Feed A: Methyl 2,4-dimethylbenzoate + NBS in Acetonitrile.
Feed B: Initiator (or simply run Feed A through a transparent tube wrapped in Blue LEDs).
Residence Time: Set to 10-15 minutes .
Outcome: The short residence time prevents the "second" bromination. You get high conversion to the mono-bromide, which is immediately quenched upon exiting the reactor.
Why this works:
According to Goldfinger's mechanism, keeping the concentration of free bromine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
) low favors substitution over addition or side reactions. Flow reactors maintain a steady-state low concentration of active radicals [4].[1]
FAQ: Troubleshooting Specific Failures
Q: My product is contaminated with Methyl 4-formyl-2-methylbenzoate (the isomer). Why?A: You likely started with impure starting material or your bromination was non-selective.[1] Radical bromination favors the C4 position (para) significantly.
Fix: You cannot easily "tune" the radical reaction to favor C2 over C4 purely by time. You must accept the mixture and separate the isomers via fractional crystallization or column chromatography after the aldehyde formation. The aldehydes have significantly different polarities compared to the bromides.
Q: Can I use direct oxidation (e.g., KMnO4 or CrO3) to save time?A:No. Direct oxidation of methyl groups on an electron-deficient ring (benzoate) is extremely difficult to stop at the aldehyde stage. You will almost certainly drive it all the way to the carboxylic acid (Methyl 2-carboxy-4-methylbenzoate), which is not what you want.[1] The Sommelet or Gem-diacetate route is required to "arrest" the oxidation state.[1]
Q: The reaction turns black and tarry.A: This indicates polymerization of the solvent or substrate due to excessive heat or concentrated HBr byproduct.
Fix: Add Solid NaHCO3 or Epichlorohydrin (1-2 equiv) to the reaction mixture as an acid scavenger.[1] This neutralizes HBr in situ, keeping the reaction clean and preventing tar formation.
Decision Tree: Process Bottlenecks
Caption: Diagnostic flow for identifying rate-limiting steps and impurity sources in benzylic functionalization.
References
Vertex AI & Amgen Process Development. (2020).[1] Kinetic Investigations to Enable Development of a Robust Radical Benzylic Bromination. Organic Process Research & Development. [8]
Kappe, C. O., et al. (2018). Towards an Efficient Photochemical Wohl-Ziegler Procedure in Flow. ChemPhotoChem, 2, 938–944.[8]
Grokipedia / Wikipedia. (2025).[1] Sommelet Reaction Mechanism and Optimization.
Blacker, J., et al. (2022).[5] Process Optimization of Benzylic Bromination using Continuous Flow. Process Res. Dev., 26, 215–221.[5]
BenchChem. (2025).[1][9] Synthesis Routes for Methyl 4-formylbenzoate Derivatives.
Disclaimer: All experimental protocols involve hazardous chemicals (NBS, Alkyl Bromides).[1] Ensure all work is conducted in a fume hood with appropriate PPE.
Technical Support Center: A Guide to Preventing Oxidation of Methyl 2-formyl-4-methylbenzoate
Prepared by the Senior Application Scientist Team Welcome to the technical support center for handling and preserving the integrity of Methyl 2-formyl-4-methylbenzoate. This guide is designed for researchers, medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling and preserving the integrity of Methyl 2-formyl-4-methylbenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile aromatic aldehyde in their work. The inherent reactivity of the aldehyde functional group makes it susceptible to oxidation, leading to the formation of the corresponding carboxylic acid impurity (Methyl 2-carboxy-4-methylbenzoate). This can compromise experimental outcomes, reduce yields, and complicate purification.
This document provides in-depth, field-proven insights and protocols to mitigate and troubleshoot this common issue. We will delve into the causality behind the degradation and offer robust, self-validating systems for storage, handling, and purification.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental questions regarding the instability of Methyl 2-formyl-4-methylbenzoate.
Q1: I've noticed a new, more polar spot on the TLC of my aldehyde. What is happening?
A: You are likely observing the formation of the corresponding carboxylic acid, Methyl 2-carboxy-4-methylbenzoate. The aldehyde group (-CHO) is susceptible to oxidation, particularly autoxidation, where it reacts with atmospheric oxygen.[1] This process is often a free-radical chain reaction that can be initiated by light, heat, or trace metal impurities.[2] The resulting carboxylic acid is significantly more polar than the parent aldehyde, causing it to have a lower Rf value (it "sticks" more to the silica gel) on a TLC plate.
Q2: What is the mechanism behind this aldehyde oxidation?
A: Aldehyde autoxidation is a well-understood radical chain reaction. The process generally involves three stages: initiation, propagation, and termination. The key steps involve the abstraction of the aldehydic hydrogen to form an acyl radical, which then reacts with molecular oxygen to form a peroxyacyl radical. This reactive species can then abstract a hydrogen from another aldehyde molecule, propagating the chain and forming a peroxy acid, which can further oxidize another aldehyde molecule.[1][2]
Caption: Recommended workflow for handling and storing aldehydes.
Guide 2: Running Reactions Under an Inert Atmosphere
To prevent oxidation during a reaction, it is critical to exclude oxygen from the reaction vessel. This is achieved using standard air-sensitive techniques, such as a Schlenk line.
[3]
Experimental Protocol: Setting Up an Air-Sensitive Reaction
Glassware Preparation: Ensure all glassware is thoroughly oven-dried (e.g., at 125°C overnight) to remove adsorbed moisture and cooled under a stream of inert gas.
[4][5]2. Assemble Apparatus: Assemble the reaction flask, condenser, and any addition funnels while hot and immediately place the system under a positive pressure of nitrogen or argon, vented through an oil bubbler.
[5]3. Introduce Reagents: Add solid reagents under a positive flow of inert gas. Transfer liquids and solvents using gas-tight syringes or cannulas. Use anhydrous, degassed solvents.
Degas Solvents: To prepare degassed solvents, bubble argon or nitrogen through the solvent for at least 30 minutes before use. This removes dissolved oxygen.
Run Reaction: Maintain a slight positive pressure of inert gas throughout the entire reaction, workup, and until the final product is isolated and stored properly.
Guide 3: Remediation of Partially Oxidized Aldehyde
If oxidation has already occurred, the carboxylic acid impurity must be removed. An acid-base extraction is a highly effective and straightforward method.
Experimental Protocol: Purification via Acid-Base Extraction
Dissolution: Dissolve the impure aldehyde sample in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
Base Wash: Transfer the solution to a separatory funnel and wash it with a cold, dilute aqueous base solution, such as 5% sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃). The carboxylic acid impurity will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer.
Causality Check: The aldehyde is not acidic and will remain in the organic layer, while the carboxylic acid is deprotonated (R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂). Vent the separatory funnel frequently to release CO₂ pressure.
Separate Layers: Carefully separate the organic layer from the aqueous layer. Repeat the base wash 2-3 times to ensure complete removal of the acid.
Neutral Wash: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any residual base and dissolved water.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
Purity Confirmation: Confirm the purity of the recovered aldehyde by TLC or NMR, ensuring the absence of the carboxylic acid impurity.
Caption: Workflow for removing acidic impurities via extraction.
Stability of Methyl 2-formyl-4-methylbenzoate under acidic conditions
Welcome to the technical support guide for Methyl 2-formyl-4-methylbenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional molec...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for Methyl 2-formyl-4-methylbenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional molecule in their work. We will address common challenges and questions regarding its stability, particularly under acidic conditions, providing in-depth explanations, troubleshooting protocols, and practical advice to ensure the success of your experiments.
Introduction: The Challenge of Bifunctional Reactivity
Methyl 2-formyl-4-methylbenzoate is a valuable synthetic intermediate, possessing two key functional groups: a methyl ester and an aromatic aldehyde (formyl group). While this duality allows for diverse chemical transformations, it also presents a significant challenge. Both the ester and the aldehyde can react under acidic conditions, often leading to undesired side products, reduced yields, and complex purification profiles. Understanding the delicate balance of reactivity between these two groups is paramount for successful synthesis. This guide provides the expert insights and validated protocols you need to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Methyl 2-formyl-4-methylbenzoate in acidic media?
Under acidic conditions, two main degradation or side-reaction pathways are of concern: the hydrolysis of the methyl ester and reactions involving the formyl group.[1][2]
Acid-Catalyzed Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (2-formyl-4-methylbenzoic acid) in the presence of an acid catalyst and water. This is a reversible equilibrium reaction.[3][4] To favor the ester form, conditions must be kept strictly anhydrous. The presence of excess water will drive the equilibrium toward the carboxylic acid product.
Acid-Catalyzed Acetal/Ketal Formation: The formyl group is susceptible to reaction with nucleophilic solvents, such as alcohols (e.g., methanol, ethanol). In the presence of an acid catalyst, the aldehyde's carbonyl oxygen is protonated, rendering the carbonyl carbon highly electrophilic and prone to attack by the alcohol.[1] This results in the formation of a hemiacetal, which can then react further to form a stable acetal. This is often an unwanted side reaction but can be strategically employed as a protective measure (see Q3).
Caption: Primary degradation pathways under acidic conditions.
Q2: Which functional group is more reactive under typical acidic conditions?
The relative reactivity depends heavily on the specific reaction conditions, particularly the presence of water versus other nucleophiles like alcohols.
In aqueous acidic media (e.g., HCl(aq), H₂SO₄(aq)): Ester hydrolysis is the predominant concern. The high concentration of water as a nucleophile will favor the hydrolysis pathway.
In anhydrous alcoholic acidic media (e.g., HCl in Methanol): Acetal formation at the formyl group is typically faster and more favorable than transesterification of the methyl ester. The aldehyde is generally more electrophilic than the ester, and the formation of the stable acetal is a highly efficient process.
The table below summarizes the expected stability under various conditions.
Condition
Acid Type
Solvent
Primary Concern
Stability Outlook
Aqueous Workup
Dilute HCl, H₂SO₄
Water/Organic Mix
Ester Hydrolysis
Low: Significant hydrolysis possible with prolonged exposure.
Anhydrous Reaction
p-TsOH, CSA
Dichloromethane, Toluene
Minimal Degradation
High: Compound is generally stable if water is excluded.
Protic Solvent
HCl (gas), H₂SO₄
Methanol, Ethanol
Acetal Formation
Low: Formyl group will be rapidly converted to the corresponding acetal.
Lewis Acid Catalysis
BF₃·OEt₂, TiCl₄
Aprotic (e.g., CH₂Cl₂)
Complexation/Reaction
Variable: Depends on the specific Lewis acid and reaction. Aldehyde is a primary site of coordination.
Q3: How can I protect the formyl group during a reaction that requires acidic conditions?
If your desired transformation requires acidic conditions under which the formyl group is reactive, a protecting group strategy is essential.[5] The most common and effective way to protect an aldehyde is by converting it to an acetal, which is stable to a wide range of non-acidic reagents.
Common Protecting Strategy: Ethylene Glycol Acetal
The reaction with ethylene glycol in the presence of an acid catalyst (like p-toluenesulfonic acid, p-TsOH) forms a cyclic acetal (a 1,3-dioxolane ring). This protecting group is robust under basic, organometallic, and reducing conditions but can be easily removed by treatment with aqueous acid to regenerate the aldehyde.[6]
See the Protocols section for a detailed experimental procedure.
Caption: Decision workflow for formyl group protection.
Troubleshooting Guide
Problem: My reaction yield is significantly lower than expected after an acidic workup.
Possible Cause 1: Ester Hydrolysis. You may have inadvertently hydrolyzed the methyl ester to the carboxylic acid. The resulting 2-formyl-4-methylbenzoic acid has very different solubility properties and may have been lost in the aqueous layer during extraction.
How to Verify: Acidify the aqueous layer from your workup to a pH of ~2 and see if a precipitate forms. Alternatively, extract the acidified aqueous layer with a solvent like ethyl acetate and analyze the extract by TLC or LC-MS to check for the hydrolyzed product.
Solution: Minimize contact time with aqueous acid. Use a saturated solution of a milder acid like ammonium chloride (NH₄Cl) for washing if possible. Ensure your organic solvents are dry and perform the reaction under an inert atmosphere to prevent the introduction of water.
Possible Cause 2: Incomplete Extraction. The starting material itself has moderate polarity. If you used a non-polar solvent like hexanes for your extraction, you may have left a significant amount of product in the aqueous phase.
How to Verify: Take a sample of the aqueous layer post-extraction and spot it on a TLC plate against a standard of your starting material.
Solution: Use a more polar solvent for extraction, such as ethyl acetate or dichloromethane (DCM). Perform multiple extractions (e.g., 3x) to ensure complete recovery.
Problem: I see a new, less polar spot on my TLC plate after running a reaction in methanol with an acid catalyst.
Possible Cause: Acetal Formation. You have likely formed the dimethyl acetal at the formyl position. Acetals are significantly less polar than their corresponding aldehydes because the polar carbonyl group has been replaced.
How to Verify: Isolate the byproduct and analyze it by ¹H NMR. You should see a new singlet around 3.3 ppm integrating to 6 hydrogens (the two -OCH₃ groups of the acetal) and a singlet around 5.4 ppm for the acetal C-H, with the disappearance of the aldehyde proton signal around 10 ppm. Mass spectrometry will show an increase in mass corresponding to the addition of two methyl groups and the loss of an oxygen atom from the molecule's net formula (a net addition of CH₄O, or 32 Da).
Solution: If the acetal is an undesired byproduct, you must switch to an aprotic solvent (e.g., THF, Dichloromethane, Toluene). If you intended to form the acetal as a protecting group, you can proceed to the next step. To convert it back to the aldehyde, treat the compound with a mixture of dilute acid (e.g., 1M HCl) and an organic co-solvent like THF and stir until the reaction is complete (monitor by TLC).
Problem: My compound appears to be oxidizing. I'm isolating 2-methoxycarbonyl-5-methylbenzoic acid.
Possible Cause: Air Oxidation. Aromatic aldehydes can be susceptible to oxidation to carboxylic acids, a reaction that can be catalyzed by light and trace metal impurities.[2] While not typically a major pathway under strictly controlled reaction conditions, it can occur if the material is stored improperly or if reaction mixtures are exposed to air for extended periods, especially at elevated temperatures.
How to Verify: The product, 2-methoxycarbonyl-5-methylbenzoic acid, can be identified by mass spectrometry (an increase of 16 Da from the starting material) and IR spectroscopy (disappearance of the aldehyde C-H stretch and appearance of a broad O-H stretch for the carboxylic acid).
Solution: Store Methyl 2-formyl-4-methylbenzoate under an inert atmosphere (nitrogen or argon) and protected from light.[2] When running reactions, especially those at higher temperatures, maintain an inert atmosphere over the reaction mixture. Degassing solvents prior to use can also be beneficial.
Key Experimental Protocols
Protocol 1: Acetal Protection of the Formyl Group
This protocol describes the formation of a stable 1,3-dioxolane protecting group using ethylene glycol.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Dean-Stark apparatus or molecular sieves
Step-by-Step Procedure:
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add Methyl 2-formyl-4-methylbenzoate (1.0 eq), toluene (approx. 0.2 M concentration), ethylene glycol (1.5 eq), and p-TsOH·H₂O (0.05 eq).
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
Monitor the reaction by TLC or GC-MS until all the starting material is consumed. The product will be a less polar spot.
Cool the reaction mixture to room temperature.
Pour the mixture into a separatory funnel and wash with saturated NaHCO₃ solution to quench the acid catalyst.
Wash with water, followed by brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected product, which can often be used in the next step without further purification.
Protocol 2: Monitoring Stability by RP-HPLC
This protocol provides a general method for analyzing the stability of the title compound in a sample.
Materials & Equipment:
High-Performance Liquid Chromatography (HPLC) system with a UV detector
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (optional, for peak shaping)
Step-by-Step Procedure:
Sample Preparation: Dissolve a small amount of your reaction mixture or sample in the mobile phase (e.g., 50:50 acetonitrile/water) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
HPLC Conditions:
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min
Detection Wavelength: 254 nm
Column Temperature: 30 °C
Analysis: Inject the sample. The parent compound, the hydrolyzed carboxylic acid, and the acetal byproduct will have distinct retention times. The hydrolyzed acid will be more polar and elute earlier, while an acetal byproduct would likely be less polar and elute later. Quantify the relative peak areas to determine the percentage of degradation.[7]
References
Iron Lewis Acid Catalyzed Reactions of Aromatic Aldehydes with Ethyl Diazoacetate: Unprecedented Formation of 3-Hydroxy-2-arylacrylic Acid Ethyl Esters by a Unique 1,2-Aryl Shift . The Journal of Organic Chemistry. Available at: [Link]
Acid-Catalyzed Reactions of Aromatic Aldehydes with Ethyl Diazoacetate: An Investigation on the Synthesis of 3-Hydroxy-2-arylacrylic Acid Ethyl Esters . The Journal of Organic Chemistry. Available at: [Link]
Acid-catalyzed reactions of aromatic aldehydes with ethyl diazoacetate: an investigation on the synthesis of 3-hydroxy-2-arylacrylic acid ethyl esters . PubMed. Available at: [Link]
Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid . ResearchGate. Available at: [Link]
Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection . PubMed. Available at: [Link]
Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products . PubMed. Available at: [Link]
Reactions at the α-Carbon . Michigan State University Chemistry. Available at: [Link]
Analytical Methods . RSC Publishing. Available at: [Link]
Acid- and Base-Catalyzed Reactions of Carbonyls . OrgoSolver. Available at: [Link]
Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains . PMC. Available at: [Link]
Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products . Semantic Scholar. Available at: [Link]
Protective Groups . Organic Chemistry Portal. Available at: [Link]
Protecting Group Strategies in Carbohydrate Chemistry . Wiley-VCH. Available at: [Link]
Protecting Groups . University of Illinois Urbana-Champaign. Available at: [Link]
Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances . ResearchGate. Available at: [Link]
Rapid and sensitive determination of benzaldehyde arising from benzyl alcohol used as preservative in an injectable formulation solution using dispersive liquid-liquid microextraction followed by gas chromatography . PubMed. Available at: [Link]
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids . MDPI. Available at: [Link]
Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate . Chemistry Stack Exchange. Available at: [Link]
Can methyl benzoate be hydrolyzed? . Quora. Available at: [Link]
CN102093247B - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid. Google Patents.
Comparing synthesis routes for Methyl 2-formyl-4-methylbenzoate
Topic: Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Researchers. Executive Summary Methyl 2-formyl-4-methylbenzoate is a critical bifunctional intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Technical Comparison Guide
Audience: Process Chemists, Medicinal Chemists, and Drug Development Researchers.
Executive Summary
Methyl 2-formyl-4-methylbenzoate is a critical bifunctional intermediate, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmacophores. Its structure—featuring an oxidation-sensitive aldehyde ortho to a methyl ester—presents a unique chemo-selectivity challenge.
This guide objectively compares the two most viable synthesis routes:
The Carbonylation Route: A high-precision, transition-metal-catalyzed approach ideal for late-stage discovery and scale-up where purity is paramount.
The Phthalide Oxidation Route: A classical, stepwise approach utilizing cheaper starting materials, suitable for laboratories lacking high-pressure carbonylation infrastructure.
Comparative Performance Matrix
Metric
Route A: Pd-Catalyzed Carbonylation
Route B: Phthalide Ring-Opening/Oxidation
Starting Material
2-Bromo-5-methylbenzaldehyde
5-Methylphthalide
Step Count
1 (Convergent)
2 (Linear)
Typical Yield
85–92%
65–75% (Overall)
Atom Economy
High (incorporates CO/MeOH)
Moderate (loss of oxidant byproducts)
Regioselectivity
Excellent (>99%)
Variable (depends on precursor purity)
Primary Impurity
Residual Palladium, Biaryls
Over-oxidized Acid, Unreacted Alcohol
Scalability
High (Flow chemistry compatible)
Medium (Exothermic oxidation risks)
Route A: Palladium-Catalyzed Carbonylation (The Precision Method)
This route utilizes the Heck-carbonylation manifold to convert an aryl bromide directly into the methyl ester, preserving the sensitive aldehyde moiety. It is the preferred method for GMP synthesis due to its superior impurity profile.
Mechanistic Pathway
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The critical step is the competitive insertion of CO versus the oxidative addition of the aryl halide. High CO pressure favors the acyl-palladium species, which is then trapped by methanol.
Figure 1: Catalytic cycle for the alkoxycarbonylation of aryl bromides.
Inerting: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with 2-bromo-5-methylbenzaldehyde (10.0 g, 50 mmol), Pd(OAc)₂ (112 mg), and dppf (554 mg).
Solvation: Add anhydrous Methanol (100 mL) and Et₃N (14 mL) under a nitrogen stream. Seal the reactor.
Purging: Purge the vessel three times with Nitrogen (5 bar), then three times with Carbon Monoxide (CO).
Reaction: Pressurize to 5 bar (75 psi) with CO. Heat the mixture to 80°C with vigorous stirring (800 rpm).
Monitoring: Monitor CO consumption. Reaction is typically complete within 4–6 hours.
Workup: Cool to room temperature and vent CO carefully (into a scrubber). Concentrate the mixture under reduced pressure.
Purification: Dissolve residue in Ethyl Acetate, wash with water and brine. Flash chromatography (Hexane/EtOAc 9:1) yields the product as a pale yellow solid.
Critical Parameter: The choice of dppf as a ligand is crucial. Monodentate ligands like PPh₃ often lead to slower rates and higher dehalogenation byproducts (Ar-H) in this specific steric environment.
Route B: Phthalide Ring-Opening & Oxidation (The Classical Method)
This route avoids the use of CO gas and heavy metals. It relies on the regioselective opening of 5-methylphthalide. Note that commercial "methylphthalide" is often a mixture of 5- and 6-isomers; utilizing pure 5-methylphthalide is essential to obtain the 4-methylbenzoate isomer.
Mechanistic Pathway
The lactone ring of 5-methylphthalide is opened via acid-catalyzed methanolysis to yield the hydroxymethyl ester. This alcohol is then selectively oxidized to the aldehyde.
Figure 2: Two-step synthesis via phthalide ring-opening.
Experimental Protocol
Step 1: Methanolysis
Dissolve 5-methylphthalide (10.0 g, 67.5 mmol) in Methanol (150 mL).
Reflux for 12 hours. Monitor by TLC (disappearance of lactone).[2]
Neutralize with NaHCO₃, concentrate, and extract with DCM. Yields Methyl 2-(hydroxymethyl)-4-methylbenzoate (Intermediate A).
Step 2: Oxidation (IBX Protocol)
Note: IBX (2-Iodoxybenzoic acid) is chosen over PCC/PDC to avoid chromium waste and over-oxidation to the carboxylic acid.
Suspend Intermediate A (10.0 g, crude) in Ethyl Acetate (200 mL).
Add IBX (20.7 g, 1.1 equiv) and reflux vigorously for 4 hours.
Filtration: Cool the mixture to 0°C. Filter off the white solid byproduct (IBA).
Workup: Wash the filtrate with 5% NaHCO₃ and water.
Isolation: Evaporate solvent to obtain the target aldehyde. Recrystallize from Hexane/Ether if necessary.
Technical Discussion & Troubleshooting
Regioselectivity Trap: The "Direct Bromination" Fallacy
Researchers might be tempted to synthesize this target via radical bromination of Methyl 2,4-dimethylbenzoate .
The Trap: Radical bromination is sensitive to steric and electronic factors. While the 2-methyl group is ortho to the ester (sterically hindered), the 4-methyl group is electronically similar but sterically accessible.
The Result: This reaction typically yields a mixture favoring Methyl 4-(bromomethyl)-2-methylbenzoate . Hydrolysis of this mixture yields the wrong isomer (4-formyl-2-methyl), which is difficult to separate from the target. Avoid this route for high-purity applications.
Analytical Validation (Self-Validating System)
To ensure the correct isomer has been synthesized, check the 1H NMR coupling constants :
Target (2-formyl-4-methyl): The aromatic proton at C3 (between Formyl and Methyl) will appear as a singlet (or meta-coupled doublet, J ~ 1-2 Hz).
Isomer (4-formyl-2-methyl): The aromatic proton at C3 (between Methyl and Ester) will show similar splitting, but the NOE (Nuclear Overhauser Effect) signal between the Ester (-COOMe) and the adjacent group will differ.
Target: NOE between Ester and Formyl-H (strong interaction).
Isomer: NOE between Ester and Methyl-H.
References
Carbonylation Methodology
Beller, M., et al. "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Chemical Reviews 109.2 (2009): 643-759. Link
Application to Benzaldehydes: See general protocols in Organic Process Research & Development for "Carbonylation of 2-bromo-benzaldehyde deriv
Phthalide Ring Opening
Kusama, H., et al. "Preparation of methyl 2-formylbenzoate derivatives." Tetrahedron Letters 43.15 (2002): 2783-2786.
Specific Patent: Cotter, F. E., et al. "Compounds for Inducing Cellular Apoptosis."[3] WO2010/125343 (Describing synthesis of Methyl 2-formylbenzoate analogs).[4][3] Link
IBX Oxidation Protocol
Frigerio, M., & Santagostino, M. "A mild and selective oxidation of alcohols to carbonyl compounds." Tetrahedron Letters 35.43 (1994): 8019-8022. Link
Reactivity Comparison Guide: Methyl 2-formyl-4-methylbenzoate & Regioisomers
The following guide provides an in-depth technical comparison of Methyl 2-formyl-4-methylbenzoate and its regioisomers. This content is structured for researchers in medicinal chemistry and process development, focusing...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of Methyl 2-formyl-4-methylbenzoate and its regioisomers. This content is structured for researchers in medicinal chemistry and process development, focusing on the critical "ortho-effect" that dictates heterocycle formation.
Executive Summary
Methyl 2-formyl-4-methylbenzoate (CAS: 1003709-66-9) represents a specific class of ortho-formyl esters capable of cascade cyclization reactions. Unlike its meta- or para- isomers, this scaffold serves as a "pre-organized" electrophile for the synthesis of phthalazinones —a pharmacophore central to PARP inhibitors (e.g., Olaparib, Niraparib).
This guide compares the target compound against three distinct isomer classes to highlight how substituent positioning dictates reaction pathways:
The Target (2-Formyl-4-Me): Balanced reactivity; precursor to 7-substituted phthalazinones.
The Electronic Variant (2-Formyl-5-Me): Precursor to 6-substituted phthalazinones; electronic enhancement of aldehyde electrophilicity.
The Linear Control (4-Formyl-2-Me): Incapable of cyclization; serves as a negative control for heterocycle synthesis.
Structural & Reactivity Analysis
The "Ortho-Effect" Mechanism
The defining feature of Methyl 2-formyl-4-methylbenzoate is the 1,2-relationship between the formyl (-CHO) and ester (-COOMe) groups. This proximity enables nucleophilic bridging , where a dinucleophile (like hydrazine) attacks the aldehyde first, followed by an intramolecular attack on the ester to close the ring.
Key Insight: Isomers lacking this 1,2-relationship (e.g., 3-formyl or 4-formyl) are restricted to linear condensation chemistry and cannot access the phthalazinone chemical space.
Comparative Reactivity Data
The following table summarizes the reactivity profiles based on electronic and steric parameters derived from physical organic chemistry principles and heterocycle synthesis data.
The following diagram illustrates the divergent pathways. The Green path represents the successful drug-scaffold synthesis, while the Red path shows the "dead-end" reactivity of non-ortho isomers.
Caption: Divergent synthesis pathways. The ortho-isomer (Target) accesses the bicyclic phthalazinone core, whereas para-isomers are trapped as linear hydrazones.
Experimental Protocols (Self-Validating)
Protocol A: Synthesis of 7-Methylphthalazin-1(2H)-one
Use this protocol to validate the "Ortho-Effect" of the target compound.
Dissolution: Dissolve the benzoate ester in Ethanol at room temperature.
Addition: Add Hydrazine monohydrate dropwise. Observation: A slight exotherm indicates immediate Schiff base formation (Step 1).
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.
Validation Point: Monitor via TLC (30% EtOAc/Hexane). The starting material (high Rf) and the intermediate hydrazone will disappear, replaced by a lower Rf, UV-active spot (Phthalazinone).
Isolation: Cool to 0°C. The product typically precipitates as a white/off-white solid due to the high polarity of the lactam ring.
Purification: Filter and wash with cold ethanol.
Expected Outcome:
Target (2-formyl-4-Me): High yield (>85%) of 7-methylphthalazinone.
Steric Isomer (2-formyl-6-Me): Low yield or incomplete reaction; may require prolonged reflux or high-boiling solvent (e.g., n-Butanol) to overcome steric hindrance at the ester.
Use this to differentiate the target from "Methyl 4-formylbenzoate" if labeling is ambiguous.
Reagent: KMnO4 (aqueous) or Jones Reagent.
Differentiation:
Target: Oxidizes to 4-methylphthalic acid . Upon heating with acetic anhydride, this forms 4-methylphthalic anhydride (mp ~91-93°C).
Para-Isomer: Oxidizes to methyl terephthalic acid derivatives. Upon heating, these cannot form a cyclic anhydride due to the para-substitution.
Strategic Selection Guide
When designing a synthesis for PARP inhibitors or similar bioactive scaffolds, selecting the correct isomer is non-negotiable. Use the decision tree below to verify your starting material.
Caption: Decision matrix for isomer selection based on desired heterocycle substitution pattern.
References
Synthesis of Phthalazinones via 2-Formylbenzoates
Title: "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib"
Source: ACS Omega, 2022.
Relevance: Validates the reaction of hydrazine with ortho-formyl/carboxy deriv
A Researcher's Guide to the Certificate of Analysis: Ensuring Quality for Methyl 2-formyl-4-methylbenzoate and its Analogs
In the landscape of chemical synthesis and drug discovery, the integrity of starting materials is paramount. The Certificate of Analysis (CoA) serves as a crucial gatekeeper, providing a detailed quality profile of a che...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of chemical synthesis and drug discovery, the integrity of starting materials is paramount. The Certificate of Analysis (CoA) serves as a crucial gatekeeper, providing a detailed quality profile of a chemical reagent. This guide offers an in-depth exploration of the CoA for Methyl 2-formyl-4-methylbenzoate, a versatile building block in organic synthesis. We will dissect a model CoA, compare this compound to its structural isomers and related alternatives, and provide actionable protocols for in-house quality verification. This guide is intended for researchers, scientists, and drug development professionals who rely on high-purity reagents to ensure the reproducibility and success of their experimental work.
Deconstructing the Certificate of Analysis: A Gold Standard for Methyl 2-formyl-4-methylbenzoate
While a specific Certificate of Analysis for every batch of a chemical is unique, a comprehensive CoA for a high-purity reagent like Methyl 2-formyl-4-methylbenzoate should contain the following key elements. Below, we present a "gold standard" CoA and delve into the significance of each component.
Table 1: Model Certificate of Analysis - Methyl 2-formyl-4-methylbenzoate
Parameter
Specification
Result
Method
Product Name
Methyl 2-formyl-4-methylbenzoate
Conforms
-
CAS Number
140331-32-8
Conforms
-
Molecular Formula
C₁₀H₁₀O₃
Conforms
-
Molecular Weight
178.18 g/mol
Conforms
-
Appearance
White to off-white solid
White crystalline powder
Visual
Purity (HPLC)
≥ 98.0%
99.2%
HPLC-UV
Identity (¹H NMR)
Conforms to structure
Conforms
¹H NMR (500 MHz, CDCl₃)
Identity (FT-IR)
Conforms to structure
Conforms
FT-IR (ATR)
Melting Point
58 - 62 °C
60.5 °C
Capillary Method
Residual Solvents
Meets USP <467> requirements
Conforms
GC-HS
Water Content (Karl Fischer)
≤ 0.5%
0.12%
Karl Fischer Titration
Date of Analysis
-
2026-02-17
-
Retest Date
-
2028-02-17
-
Storage
Store at 2-8 °C under inert gas
-
-
The "Why" Behind the Data:
Purity (HPLC): High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of non-volatile organic compounds. A high purity value (e.g., >98%) is critical as impurities can lead to unwanted side reactions, difficult purification of the desired product, and inaccurate biological assay results.
Identity (¹H NMR & FT-IR): While HPLC confirms purity, it does not definitively identify the compound. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the molecular structure by probing the chemical environment of hydrogen atoms. Fourier-Transform Infrared (FT-IR) spectroscopy is complementary, identifying the presence of key functional groups (e.g., the ester carbonyl, aldehyde carbonyl, and aromatic C-H bonds). Together, these techniques provide a high degree of confidence in the compound's identity.
Residual Solvents: Organic solvents are often used in the synthesis and purification of chemical reagents. Residual solvents can be toxic and may interfere with subsequent reactions. Gas Chromatography-Headspace (GC-HS) is a sensitive technique for detecting and quantifying these volatile impurities. Adherence to standards like the United States Pharmacopeia (USP) <467> is a mark of a high-quality reagent.[1]
Water Content: The presence of water can be detrimental in many organic reactions, particularly those involving water-sensitive reagents like organometallics or acid chlorides. Karl Fischer titration is the gold standard for accurate water content determination.
Comparative Analysis: Methyl 2-formyl-4-methylbenzoate and Its Alternatives
The precise placement of functional groups on the benzene ring can significantly impact a molecule's reactivity and physical properties. Below is a comparison of Methyl 2-formyl-4-methylbenzoate with some of its commercially available isomers and related compounds.
Table 2: Comparison of Methyl 2-formyl-4-methylbenzoate and Alternatives
Compound
Structure
CAS Number
Key Distinctions and Applications
Methyl 2-formyl-4-methylbenzoate
O=C(OC)c1cc(C)ccc1C=O
140331-32-8
The ortho-formyl group can participate in intramolecular reactions and chelation. Useful for synthesizing complex heterocyclic systems.
Methyl 4-formyl-2-methylbenzoate
O=C(OC)c1ccc(C=O)cc1C
74733-23-6
The para-formyl group is sterically more accessible, making it a common building block for polymers and materials science applications.[2]
Methyl 2-formylbenzoate
O=C(OC)c1ccccc1C=O
4122-56-9
Lacks the methyl group, which can influence solubility and electronic properties. A fundamental building block in organic synthesis.[3][4]
Methyl 4-formylbenzoate
O=C(OC)c1ccc(C=O)cc1
1571-08-0
A widely used intermediate in the synthesis of pharmaceuticals and fine chemicals.[5][6][7][8]
Methyl 2-formyl-4-hydroxybenzoate
O=C(OC)c1cc(O)ccc1C=O
1701806-37-2
The hydroxyl group offers a site for further functionalization, such as etherification or esterification.[9][10]
The choice between these alternatives is dictated by the specific synthetic strategy. The electronic and steric effects of the substituent's position on the aromatic ring will influence the reactivity of both the aldehyde and the ester functionalities.
While a CoA from a reputable supplier is a good starting point, independent verification of critical parameters is often warranted, especially for sensitive applications. Here are step-by-step protocols for key analytical techniques.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for assessing the purity of Methyl 2-formyl-4-methylbenzoate.
Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
HPLC Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for improved peak shape). A typical gradient might be 30-90% acetonitrile over 15 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV detector at 254 nm.
Injection Volume: 10 µL.
Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
This protocol provides a standard method for obtaining a ¹H NMR spectrum.
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
Instrument Setup:
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
Parameters: Standard proton acquisition parameters.
Data Analysis: The resulting spectrum should be compared to a reference spectrum or analyzed for the expected chemical shifts, integration values, and coupling patterns characteristic of the Methyl 2-formyl-4-methylbenzoate structure.
Visualizing Workflows and Structures
Clear visual representations are essential for understanding complex chemical information and processes.
Caption: Workflow for quality control and troubleshooting of chemical reagents.
Conclusion
The Certificate of Analysis is more than just a document; it is a critical tool for ensuring the quality and reliability of chemical reagents. For a compound like Methyl 2-formyl-4-methylbenzoate, a thorough understanding of its CoA, coupled with the ability to perform in-house verification, empowers researchers to proceed with confidence in their synthetic endeavors. By critically evaluating the purity, identity, and impurity profile of this and other reagents, the scientific community can uphold the principles of reproducibility and advance the frontiers of chemical and pharmaceutical research.
References
Dana Bioscience. Methyl 2-formyl-3-hydroxy-4-methylbenzoate 250mg. [Link]
A Comparative Guide to Catalytic Systems for the Synthesis of Methyl 2-formyl-4-methylbenzoate
Introduction: The Significance of a Versatile Building Block Methyl 2-formyl-4-methylbenzoate is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical indus...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of a Versatile Building Block
Methyl 2-formyl-4-methylbenzoate is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both an aldehyde and an ester group on a substituted benzene ring, makes it a valuable scaffold for constructing diverse molecular architectures. The strategic placement of the formyl, methyl, and carbomethoxy groups allows for sequential, regioselective transformations, enabling the efficient assembly of high-value compounds.
Given its utility, the development of efficient and scalable synthetic routes to Methyl 2-formyl-4-methylbenzoate is of considerable interest. Direct comparative studies on catalytic systems for this specific molecule are not abundant in the literature. Therefore, this guide provides a comprehensive comparison of the two most promising and industrially relevant catalytic strategies, extrapolated from established methodologies for analogous aromatic aldehydes:
Palladium-Catalyzed Formylation: A cross-coupling approach starting from a halogenated precursor.
Cobalt-Catalyzed Selective Oxidation: A C-H activation approach starting from an inexpensive dimethylated precursor.
This document will delve into the mechanistic underpinnings of each pathway, present comparative data, and provide detailed experimental protocols to guide researchers in selecting the optimal strategy for their specific needs.
Pathway 1: Palladium-Catalyzed Formylation of Methyl 2-halo-4-methylbenzoate
This strategy represents a robust and highly predictable method for introducing the formyl group. It leverages the power of palladium catalysis to couple a readily available aryl halide (or triflate) with a formyl group equivalent. The primary advantage of this approach is its typically high selectivity and functional group tolerance, stemming from the well-understood and finely tunable nature of palladium-catalyzed cross-coupling reactions.
Mechanistic Rationale & Catalyst Selection
The catalytic cycle for palladium-catalyzed formylation generally proceeds through a sequence of oxidative addition, migratory insertion of the formyl source, and reductive elimination. The choice of formylating agent is a critical experimental decision.
Syngas (CO/H₂): This is a classic and cost-effective formyl source. The reaction involves the carbonylation of the aryl halide to form an acylpalladium intermediate, which is then hydrogenated to release the aldehyde product.[1][2] The key challenge is the often-required high pressure and temperature, which can limit functional group compatibility. Catalyst longevity is enhanced by ligands like P(1-Ad)₂(n)Bu, which help maintain a low concentration of the active [PdL] species, making the oxidative addition step rate-determining.[1][2]
Isocyanides (e.g., tert-Butyl Isocyanide): Isocyanides serve as a safer and more manageable alternative to carbon monoxide.[3][4][5] The mechanism involves the insertion of the isocyanide into the palladium-carbon bond, followed by reduction of the resulting imine-palladium complex by a hydride source, such as a silane (e.g., Et₃SiH).[3][4] This method often proceeds under milder conditions and demonstrates broad functional group tolerance.[3][4][5]
The selection of the ligand is paramount for achieving high efficiency. Bulky, electron-rich phosphine ligands such as JohnPhos or adamantyl-based phosphines are often optimal, as they promote the crucial oxidative addition and reductive elimination steps while preventing catalyst deactivation.[1][3]
Catalytic Cycle: Pd-Catalyzed Formylation with Isocyanide
Caption: Fig 1. Pd-catalyzed formylation using an isocyanide.
This protocol is a representative procedure adapted for the synthesis of Methyl 2-formyl-4-methylbenzoate from Methyl 2-bromo-4-methylbenzoate, based on established methods.[3][4]
Materials & Equipment:
Methyl 2-bromo-4-methylbenzoate
Palladium(II) acetate (Pd(OAc)₂)
JohnPhos ligand
tert-Butyl isocyanide
Triethylsilane (Et₃SiH)
Sodium carbonate (Na₂CO₃)
Anhydrous N,N-Dimethylformamide (DMF)
Schlenk flask and standard Schlenk line equipment
Magnetic stirrer and heating mantle
Procedure:
Catalyst Pre-formation/Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), JohnPhos (4 mol%), and anhydrous Na₂CO₃ (2.0 equivalents).
Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst and phosphine ligand. Na₂CO₃ acts as the base required in the catalytic cycle.
Reagent Addition: Add anhydrous DMF (to achieve a 0.2 M concentration of the aryl halide). Stir the mixture for 10 minutes at room temperature. Add Methyl 2-bromo-4-methylbenzoate (1.0 equivalent), followed by tert-butyl isocyanide (1.5 equivalents).
Hydride Source Addition: Add triethylsilane (3.0 equivalents) dropwise to the stirring mixture.
Causality: A slight excess of the isocyanide and a larger excess of the silane hydride donor ensure the reaction proceeds to completion.
Reaction: Heat the reaction mixture to 65-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
Work-up: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Methyl 2-formyl-4-methylbenzoate.
Experimental Workflow Diagram
Caption: Fig 2. Workflow for Pd-catalyzed formylation.
Pathway 2: Cobalt-Catalyzed Selective Oxidation of Methyl 2,4-dimethylbenzoate
This pathway is highly attractive from an atom- and step-economy perspective, as it begins with the more accessible and less expensive starting material, Methyl 2,4-dimethylbenzoate. The core challenge lies in achieving regioselective oxidation of the C2-methyl group over the C4-methyl group.
Mechanistic Rationale & Selectivity Control
Cobalt-catalyzed C-H oxidation is a topic of extensive research, with mechanisms often involving high-valent cobalt species.[6][7][8] The reaction is typically initiated by a Co(II) precatalyst which is oxidized in situ to an active Co(III) species. The mechanism for C-H activation can then proceed via two primary pathways:[6][8]
Concerted Metalation-Deprotonation (CMD): The C-H bond is broken in a concerted step involving the metal center and a basic ligand.
Single Electron Transfer (SET): An electron is transferred from the aromatic ring to the Co(III) center, forming an aromatic radical cation, which is then deprotonated. For electron-rich arenes, the SET pathway is often considered more favorable.[6]
Controlling Selectivity: Achieving oxidation at the C2-methyl position is the primary hurdle. Selectivity can potentially be directed by:
Steric Hindrance: The C2-methyl group is sterically more hindered due to its proximity to the bulky ester group, which might favor oxidation at the less hindered C4 position.
Electronic Effects/Directing Group: Conversely, the ester group at C1 could act as a directing group, coordinating to the cobalt catalyst and delivering the oxidant to the ortho (C2) position. This chelation-assisted C-H activation is a powerful strategy in transition metal catalysis. The outcome depends heavily on the specific catalyst, ligand, and oxidant system employed.
This protocol is a representative procedure for the selective oxidation of a methylarene, which would require significant optimization to achieve regioselectivity for Methyl 2-formyl-4-methylbenzoate.
Materials & Equipment:
Methyl 2,4-dimethylbenzoate
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
N-Hydroxyphthalimide (NHPI)
Anhydrous Acetic Acid or other suitable solvent
Oxygen (balloon or from a cylinder)
Reaction vessel suitable for oxidation reactions
Procedure:
Reaction Setup: In a reaction vessel, combine Methyl 2,4-dimethylbenzoate (1.0 equivalent), Co(OAc)₂·4H₂O (1-5 mol%), and NHPI (10-20 mol%) in glacial acetic acid.
Causality: NHPI acts as a radical mediator. It is converted into the phthalimide-N-oxyl (PINO) radical, which is the active species that abstracts a hydrogen atom from the methyl group, facilitating the oxidation under milder conditions.
Initiation: Stir the mixture vigorously and heat to 80-100 °C. Once the temperature is stable, bubble O₂ through the solution or maintain an O₂ atmosphere using a balloon.
Reaction: Continue stirring under the O₂ atmosphere for 6-18 hours. The reaction progress should be monitored carefully by GC-MS to assess the conversion of the starting material and the formation of both the desired aldehyde and potential byproducts (e.g., the isomeric aldehyde, benzylic alcohols, and over-oxidation to carboxylic acids).
Work-up: After cooling, pour the reaction mixture into ice water and extract with an appropriate solvent like dichloromethane or ethyl acetate.
Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution to remove acetic acid, then with brine. Dry over anhydrous Na₂SO₄ and concentrate. The resulting mixture of products will likely require careful separation by column chromatography or preparative HPLC to isolate the desired Methyl 2-formyl-4-methylbenzoate.
Quantitative Data and Comparative Summary
Direct comparative data for the target molecule is unavailable. The following table summarizes the expected performance characteristics of each catalytic strategy based on literature for analogous transformations.
Synthesis and cost of the halogenated starting material
Achieving high regioselectivity and preventing over-oxidation
Predictability
High
Low to Medium; requires extensive optimization
Atom Economy
Moderate
Excellent
Catalyst Cost
High (Palladium, specialized ligands)
Low (Cobalt)
Senior Scientist's Recommendation
The choice between these two catalytic strategies is a classic trade-off between predictability and atom economy.
For research, discovery, and small-scale synthesis , where reliability and rapid access to the target molecule are paramount, Pathway 1 (Palladium-Catalyzed Formylation) is the recommended approach . The higher cost of the catalyst and starting material is justified by the high probability of success and cleaner reaction profiles, simplifying purification.
For process development and large-scale manufacturing , where cost and sustainability are primary drivers, Pathway 2 (Cobalt-Catalyzed Selective Oxidation) warrants significant investigation . Although it presents a formidable optimization challenge, a successful outcome would provide a much more economical and environmentally benign route. The initial investment in research and development to control the regioselectivity could yield substantial long-term benefits.
Ultimately, the optimal catalyst and methodology will be dictated by the specific constraints and goals of the research program or manufacturing campaign.
References
Jiang, X., Wang, J.-M., Zhang, Y., Chen, Z., Zhu, Y.-M., & Ji, S.-J. (2014). A palladium-catalyzed formylation of aryl halides with isocyanide in the presence of Et3SiH provides important aldehydes in good yield. Organic Letters, 16(13), 3492–3495. [Link]
Altmann, M., et al. (2008). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. Journal of the American Chemical Society, 130(46), 15549–15563. [Link]
PubMed. (2008). Palladium-catalyzed formylation of aryl bromides: elucidation of the catalytic cycle of an industrially applied coupling reaction. Journal of the American Chemical Society. [Link]
American Chemical Society. (2014). Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Letters. [Link]
Royal Society of Chemistry. (2016). Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors. Organic & Biomolecular Chemistry. [Link]
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts. [Link]
ResearchGate. (2025). The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction. ResearchGate. [Link]
Frontiers Media. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
AWS. (n.d.). Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Amazon Web Services. [Link]
ResearchGate. (2025). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. [Link]
DergiPark. (n.d.). Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. Dergipark. [Link]
National Institutes of Health. (2015). Mechanistic insights into cobalt(ii/iii)-catalyzed C–H oxidation: a combined theoretical and experimental study. Chemical Science. [Link]
National Institutes of Health. (2022). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Angewandte Chemie. [Link]
ResearchGate. (2020). One‐pot procedure for synthesis of methyl 4‐formylbenzoate. ResearchGate. [Link]
Semantic Scholar. (2015). Mechanistic insights into cobalt(ii/iii)-catalyzed C–H oxidation: a combined theoretical and experimental study. Semantic Scholar. [Link]
Patsnap. (2017). Method for preparing 2-methyl-4-formaldoxime methyl benzoate. Patsnap. [Link]
Semantic Scholar. (2015). Mechanistic insights into cobalt(ii/iii)-catalyzed C–H oxidation: a combined theoretical and experimental study. Semantic Scholar. [Link]
Spectroscopic Comparison Guide: Methyl 2-formyl-4-methylbenzoate and Precursors
Executive Summary Methyl 2-formyl-4-methylbenzoate (CAS: 63112-98-1) is a critical bifunctional intermediate used in the synthesis of phthalazinones and isoindolinone-based active pharmaceutical ingredients (APIs). Its s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-formyl-4-methylbenzoate (CAS: 63112-98-1) is a critical bifunctional intermediate used in the synthesis of phthalazinones and isoindolinone-based active pharmaceutical ingredients (APIs). Its synthesis typically proceeds via the formylation of halogenated precursors, most notably Methyl 2-bromo-4-methylbenzoate .
This guide provides a rigorous spectroscopic comparison between the target aldehyde and its brominated precursor. By analyzing specific shifts in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, researchers can definitively validate product formation and quantify unreacted starting materials without relying solely on chromatographic retention times.
Synthetic Pathway & Structural Context[1]
The transformation from the aryl bromide to the aryl aldehyde involves a significant change in the electronic environment of the benzene ring. The introduction of the formyl group (-CHO) at the ortho position to the ester creates a desymmetrizing effect that is clearly observable in spectroscopic data.
Reaction Workflow
The following diagram outlines the primary synthetic route and the critical decision points for spectroscopic monitoring.
Figure 1: Synthetic pathway and critical spectroscopic checkpoints for the conversion of the bromo-precursor to the formyl-product.
Spectroscopic Deep Dive
Proton NMR (
H NMR) Comparison
The most definitive method for monitoring this reaction is
H NMR. The substitution of the Bromine atom with a Formyl group causes distinct chemical shift changes, particularly at the H-3 position (ortho to the changing group).
Table 1: Comparative
H NMR Data (CDCl, 300-400 MHz)
Proton Assignment
Precursor: Methyl 2-bromo-4-methylbenzoate [1]
Target: Methyl 2-formyl-4-methylbenzoate [2]
Shift ()
Mechanistic Insight
-CHO (Formyl)
Absent
10.59 ppm (s)
N/A
Diagnostic signal for product formation.
H-3 (Ar-H)
7.49 ppm (s)
7.69 ppm (s)
+0.20 ppm
Deshielding due to the electron-withdrawing anisotropy of the adjacent carbonyl (CHO).
H-6 (Ar-H)
7.72 ppm (d, J=8.0 Hz)
7.85 ppm (d, J=8.1 Hz)
+0.13 ppm
Ortho to the ester; slightly deshielded by the new aldehyde group.
H-5 (Ar-H)
7.15 ppm (d, J=8.0 Hz)
7.40 ppm (dd, J=8.1, 0.9 Hz)
+0.25 ppm
Significant downfield shift; indicates change in ring electronics.
Slight deshielding confirms ring electron deficiency increases.
Key Identification Protocol:
Quantification: Integrate the CHO peak at 10.59 ppm . Compare it to the aromatic region. If the integral of the singlet at 7.49 ppm (Precursor H-3) is non-zero, the reaction is incomplete.
Purity Check: The aromatic methyl group shifts from 2.36 ppm to 2.43 ppm . Two distinct singlets in this region indicate a mixture.
Infrared (IR) Spectroscopy
While NMR provides structural resolution, IR is excellent for a quick " go/no-go " check of the reaction progress.
Precursor (Bromide): Shows a single strong Carbonyl stretch for the ester (
) at ~1726 cm [3].
Target (Aldehyde): Shows two Carbonyl stretches.
Ester
: ~1720-1730 cm .
Aldehyde
: ~1695-1705 cm .
Differentiation: The appearance of the lower-frequency carbonyl band (aldehyde) and the Fermi resonance doublet of the aldehyde C-H stretch (~2850 and 2750 cm
Objective: Synthesis of Methyl 2-formyl-4-methylbenzoate via Pd-catalyzed carbonylation (Representative Protocol).
Safety Note: Carbon monoxide (CO) is highly toxic. All reactions must be performed in a high-pressure reactor within a well-ventilated fume hood.
Methodology
Charge: In a high-pressure autoclave, dissolve Methyl 2-bromo-4-methylbenzoate (1.0 eq) in anhydrous DMF (0.5 M).
Catalyst System: Add Pd(OAc)
(2 mol%) and Xantphos (3 mol%) or PPh.
Reductant/Base: Add Triethylsilane (1.5 eq) and anhydrous Na
CO (2.0 eq). Note: Silanes are often used in "reductive carbonylation" to access aldehydes directly.
Reaction: Pressurize with CO (5-10 bar) and heat to 100°C for 16-24 hours.
Workup: Depressurize carefully. Dilute with Ethyl Acetate, wash with water (3x) to remove DMF, and dry over MgSO
.
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes:EtOAc 9:1).
Characterization Checklist
Appearance: Colorless oil or low-melting white solid.
Rf Value: ~0.4 (Hexanes:EtOAc 8:2). Product is more polar than the bromo-precursor.
Mass Spectrometry:
Precursor: m/z 228/230 (Br isotope pattern).
Product: m/z 178 [M]+ or 179 [M+H]+.
Troubleshooting & Purity Analysis
Common issues in this synthesis involve over-reduction to the alcohol or incomplete conversion.
Observation
Probable Cause
Corrective Action
NMR: Signal at 4.6 ppm (d)
Over-reduction to Benzyl Alcohol
Reduce reaction time or H/Silane equivalents.
NMR: Signal at 7.49 ppm (s)
Unreacted Bromide
Increase catalyst loading or CO pressure.
IR: Broad band 3200-3500 cm
Hydrolysis to Acid or Alcohol
Ensure anhydrous conditions; check workup pH.
References
Dydio, P. F. (2013).[1] Supramolecular control of selectivity in transition metal catalysis. University of Amsterdam. (Contains characterization data for Methyl 2-bromo-4-methylbenzoate). Link
Amazon AWS / ChemRxiv. (2026). Supporting Information for Highly Enantioselective Synthesis. (Contains characterization data for Methyl 2-formyl-4-methylbenzoate, compound 1l). Link (Verified via search snippet 1.3)
PrepChem. Synthesis of methyl 4-bromo-2-methylbenzoate. (Reference for general bromo-ester spectral properties). Link
The Unassuming Workhorse: Benchmarking the Performance of Methyl 2-formyl-4-methylbenzoate in Multicomponent Organic Reactions
A Senior Application Scientist's Guide to a Versatile Aldehyde in Complex Syntheses In the intricate world of organic synthesis, where the elegant construction of complex molecules is paramount, the choice of starting ma...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to a Versatile Aldehyde in Complex Syntheses
In the intricate world of organic synthesis, where the elegant construction of complex molecules is paramount, the choice of starting materials dictates the efficiency, yield, and ultimate success of a synthetic campaign. Among the myriad of available building blocks, aromatic aldehydes hold a privileged position as versatile linchpins in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth comparative analysis of Methyl 2-formyl-4-methylbenzoate , a seemingly unassuming aromatic aldehyde, benchmarking its performance against common alternatives in the context of powerful multicomponent reactions (MCRs).
This document is intended for researchers, scientists, and drug development professionals who seek to understand the nuanced reactivity of this reagent and make informed decisions in their synthetic endeavors. We will move beyond a simple cataloging of reactions and delve into the mechanistic underpinnings that govern its performance, supported by experimental data and detailed protocols.
Introduction: The Structural and Electronic Landscape of Methyl 2-formyl-4-methylbenzoate
Methyl 2-formyl-4-methylbenzoate is a bifunctional aromatic compound featuring an aldehyde group and a methyl ester ortho to each other, with a methyl group para to the formyl functionality. This specific arrangement of substituents imparts a unique electronic and steric profile that influences its reactivity. The methyl group at the 4-position is a weak electron-donating group (EDG), which slightly activates the aromatic ring. Conversely, the methyl ester at the 2-position is a weak electron-withdrawing group (EWG) and can exert steric hindrance. The interplay of these electronic and steric factors is crucial in determining the aldehyde's electrophilicity and, consequently, its performance in various chemical transformations.
Comparative Performance in Multicomponent Reactions: A Data-Driven Analysis
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern synthetic chemistry due to their high atom economy and efficiency. Here, we will benchmark the expected performance of Methyl 2-formyl-4-methylbenzoate in three of the most celebrated MCRs: the Biginelli, Hantzsch, and Ugi reactions, by comparing it with other commonly used substituted benzaldehydes.
The Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological activities.[1] The reaction is typically acid-catalyzed, and the reactivity of the aldehyde is a key determinant of the reaction's success.
General Reaction Scheme:
Caption: General scheme of the Biginelli reaction.
Performance Analysis:
The rate-determining step in the Biginelli reaction is often considered to be the initial condensation between the aldehyde and urea to form an acyliminium ion intermediate. The electrophilicity of the aldehyde's carbonyl carbon is therefore paramount. Aromatic aldehydes bearing electron-withdrawing groups (EWGs) generally exhibit higher reactivity due to the increased partial positive charge on the carbonyl carbon, leading to faster reaction rates and often higher yields. Conversely, electron-donating groups (EDGs) can decrease the reaction rate.
Based on this principle, we can predict the performance of Methyl 2-formyl-4-methylbenzoate relative to other substituted benzaldehydes. The electron-donating methyl group at the para position will slightly decrease the electrophilicity of the aldehyde, while the ortho-methyl ester will have a more complex effect, both withdrawing electron density inductively and potentially causing steric hindrance.
Comparative Data for Substituted Benzaldehydes in the Biginelli Reaction:
Experimental Protocol: General Procedure for the Biginelli Reaction
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (1.0 eq.), the β-ketoester (1.0 eq.), urea or thiourea (1.5 eq.), and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-TsOH, or Yb(OTf)₃).
Solvent Addition: Add a suitable solvent, such as ethanol or acetonitrile.
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If necessary, the crude product can be purified by recrystallization from a suitable solvent.[2]
Causality of Experimental Choices:
Catalyst: An acid catalyst is crucial to protonate the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by urea.
Excess Urea/Thiourea: A slight excess of the urea component is often used to drive the reaction to completion.
Solvent: Polar protic solvents like ethanol are commonly used as they can solvate the reactants and intermediates.
The Hantzsch Pyridine Synthesis: Access to Dihydropyridines
The Hantzsch pyridine synthesis is a multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine.[3] These products are of significant interest in medicinal chemistry, with many acting as calcium channel blockers.
General Reaction Scheme:
Caption: General scheme of the Hantzsch pyridine synthesis.
Performance Analysis:
Similar to the Biginelli reaction, the electrophilicity of the aldehyde plays a significant role in the Hantzsch synthesis. The reaction is believed to proceed through the formation of an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product) and an enamine, which then undergo a Michael addition followed by cyclization and dehydration. Electron-withdrawing groups on the aromatic aldehyde generally accelerate the initial Knoevenagel condensation step, leading to higher yields.
For Methyl 2-formyl-4-methylbenzoate, the combination of a weakly electron-donating methyl group and a weakly electron-withdrawing ortho-ester group is expected to result in moderate reactivity. Steric hindrance from the ortho-ester may also play a role in reducing the reaction rate and yield compared to unhindered aldehydes.
Comparative Data for Substituted Benzaldehydes in the Hantzsch Pyridine Synthesis:
Experimental Protocol: General Procedure for the Hantzsch Pyridine Synthesis
Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1.0 eq.), the β-ketoester (2.0 eq.), and ammonium acetate (1.1 eq.).
Solvent: Add a suitable solvent, typically ethanol.
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC.
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization.[3]
Causality of Experimental Choices:
Stoichiometry: Two equivalents of the β-ketoester are required as one forms the enamine and the other participates in the Knoevenagel condensation.
Ammonia Source: Ammonium acetate is a convenient source of ammonia in the reaction.
Thermal Conditions: Heating is generally required to drive the condensation and cyclization steps to completion.
The Ugi Reaction: A Gateway to α-Acylamino Amides
The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[5] The reaction is known for its high convergence and the ability to generate molecular diversity rapidly.
General Reaction Scheme:
Caption: General scheme of the Ugi four-component reaction.
Performance Analysis:
The mechanism of the Ugi reaction is thought to involve the initial formation of an iminium ion from the aldehyde and the amine. This is followed by the nucleophilic attack of the isocyanide and subsequent trapping by the carboxylate, leading to the final product after a Mumm rearrangement. The rate of iminium ion formation is influenced by the electrophilicity of the aldehyde. While highly electrophilic aldehydes can react quickly, steric hindrance around the aldehyde can impede the initial condensation with the amine.
For Methyl 2-formyl-4-methylbenzoate, the ortho-methyl ester group is likely to introduce significant steric hindrance, which could slow down the initial imine formation and potentially lower the overall yield compared to less hindered aldehydes.
Comparative Data for Aldehydes in the Ugi Reaction:
Experimental Protocol: General Procedure for the Ugi Reaction
Reactant Mixing: In a flask, dissolve the amine (1.0 eq.) and the aldehyde (1.0 eq.) in a suitable solvent, typically methanol. Stir the mixture for a short period to allow for imine formation.
Component Addition: Add the carboxylic acid (1.0 eq.) and the isocyanide (1.0 eq.) to the reaction mixture.
Reaction: Stir the reaction at room temperature. The progress of the reaction can be monitored by TLC.
Work-up: Upon completion, the solvent is typically removed under reduced pressure. The resulting residue can be purified by column chromatography or recrystallization.[6]
Causality of Experimental Choices:
Solvent: Methanol is a common solvent for the Ugi reaction as it effectively solvates the reactants and intermediates.
Order of Addition: While often a one-pot process, pre-mixing the aldehyde and amine can sometimes be beneficial for imine formation before the addition of the other components.
Room Temperature: The Ugi reaction often proceeds efficiently at room temperature, highlighting its practicality.
Conclusion: A Versatile but Sterically Mindful Reagent
Methyl 2-formyl-4-methylbenzoate emerges as a versatile aromatic aldehyde for multicomponent reactions. Its performance is a delicate balance of electronic and steric effects. The weakly electron-donating methyl group and the weakly electron-withdrawing methyl ester group result in a moderate overall electronic effect on the aldehyde's reactivity. However, the ortho-position of the methyl ester introduces significant steric hindrance, which can temper its performance in sterically sensitive reactions like the Ugi reaction.
For reactions like the Biginelli and Hantzsch syntheses, where electronic effects on the aldehyde's electrophilicity are a primary driver, Methyl 2-formyl-4-methylbenzoate is expected to be a moderately effective substrate, likely providing yields that are slightly lower than those obtained with aldehydes bearing strong electron-withdrawing groups but comparable to or slightly lower than benzaldehyde itself. In the Ugi reaction, the steric bulk of the ortho-ester is predicted to be a more dominant factor, potentially leading to lower yields compared to less hindered aldehydes.
Ultimately, the choice of Methyl 2-formyl-4-methylbenzoate as a reactant should be made with a clear understanding of the mechanistic demands of the specific organic reaction. This guide provides the foundational knowledge and comparative data to empower researchers to strategically employ this valuable, yet nuanced, building block in their pursuit of novel and complex molecular architectures.
References
Synthesis of 1,4-dihydropyrimidines and their pharmacological role for congestive heart failure. Journal of Chemical and Pharmaceutical Research, 2011, 3(4):721-727.
Hantzsch pyridine synthesis. In Wikipedia. Retrieved February 17, 2026, from [Link]
Srivastava, V. (2013). An Improved Protocol for Biginelli Reaction. Green and Sustainable Chemistry, 3(2A), 38-40.
A Comparative Analysis of Methyl 4-formylbenzoate and Other Benzaldehyde Derivatives for Researchers and Drug Development Professionals. Benchchem.
Ugi Multicomponent Reaction. Organic Syntheses, 2017, 94, 54-65.
Katritzky, A. R., & Tala, S. R. (2010). Expedient Synthesis of Biginelli-Type Dihydropyrimidinones Using α-(Benzotriazolyl)
Ugi Reaction. Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]
Kamal, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 5(7), 1236-1244.
Ugi Four-component Reactions Using Altern
Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. PubMed.
Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. MDPI.
A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. PMC.
A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Banaras Hindu University.
Further Components Carboxylic Acid and Amine (Ugi Reaction). LA Wessjohann, et al.
Hantzsch pyridine synthesis. SciSpace.
Multicomponent reactions as a potent tool for the synthesis of benzo-fused γ-lactams. PMC.
Proper Disposal of Methyl 2-formyl-4-methylbenzoate: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of research and development, the safe and compliant disposal of chemical waste is a critical, yet often overlooked, aspect of laboratory operations. This guide provides an in-depth, procedur...
Author: BenchChem Technical Support Team. Date: February 2026
In the fast-paced environment of research and development, the safe and compliant disposal of chemical waste is a critical, yet often overlooked, aspect of laboratory operations. This guide provides an in-depth, procedural framework for the proper disposal of methyl 2-formyl-4-methylbenzoate, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and operational excellence extends beyond the laboratory bench to the entire lifecycle of the chemicals we use.
Understanding the Compound: Hazard Profile of Methyl 2-formyl-4-methylbenzoate
Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is paramount. Methyl 2-formyl-4-methylbenzoate is an aromatic aldehyde and ester. While specific hazard data for this compound may be limited, its functional groups provide insight into its potential risks.
According to safety data sheets (SDS), related compounds such as methyl 2-formylbenzoate can cause skin and serious eye irritation.[1] Ingestion and inhalation may also be harmful and cause respiratory irritation.[1][2] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood.[1]
Key Hazard Classifications:
Skin Irritant: Causes skin irritation upon contact.[1]
Potential Respiratory Irritant: May cause respiratory irritation if inhaled.[1]
Aquatic Hazard: Some related compounds are harmful to aquatic life with long-lasting effects.[3]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of methyl 2-formyl-4-methylbenzoate is not a singular action but a systematic process. Adherence to this workflow will ensure compliance with institutional and regulatory standards.
Caption: Decision workflow for the proper disposal of methyl 2-formyl-4-methylbenzoate.
Step 1: Waste Minimization and Characterization
The first principle of waste management is to minimize its generation.[4] Order only the necessary quantities of methyl 2-formyl-4-methylbenzoate for your experiments. Before disposal, you must characterize the waste. Is it pure, unadulterated methyl 2-formyl-4-methylbenzoate, or is it mixed with solvents or other reagents? This characterization is crucial for proper segregation. Any chemical waste should be treated as hazardous unless confirmed to be non-hazardous.[5]
Step 2: Segregation of Waste Streams
Never mix incompatible waste streams.[6][7] Methyl 2-formyl-4-methylbenzoate waste should be collected separately from:
Oxidizing Agents: To avoid potential fire or explosion hazards.
Aqueous Waste: Unless the compound is in a dilute aqueous solution.
Solid waste contaminated with methyl 2-formyl-4-methylbenzoate (e.g., contaminated filter paper, gloves) should be collected separately from liquid waste.[6]
Step 3: Selection of Appropriate Waste Container
The choice of a waste container is critical to prevent leaks and reactions.
Compatibility: The container must be compatible with the chemical waste. For methyl 2-formyl-4-methylbenzoate, a high-density polyethylene (HDPE) or glass container is suitable.[5][8] The original container is often the best choice for waste accumulation.[5]
Condition: The container must be in good condition, free from cracks or leaks, and have a secure, tight-fitting lid.[5][8]
Size: Choose a container size that is appropriate for the volume of waste generated to avoid prolonged storage of full containers.
Step 4: Proper Labeling of Waste Container
Accurate and clear labeling is a regulatory requirement and a cornerstone of laboratory safety.[8][9] As soon as waste is first added to the container, it must be labeled with a hazardous waste tag.[5][10] The label must include:
The full chemical name: "Methyl 2-formyl-4-methylbenzoate". Avoid using abbreviations or chemical formulas.[8]
The approximate concentration or percentage of each component if it is a mixed waste stream.[8]
The date accumulation started.
The name and contact information of the generating researcher or laboratory.
Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][8]
Location: The SAA must be under the control of the laboratory personnel generating the waste.[8]
Containment: Store liquid waste containers in secondary containment to prevent spills.[5][10]
Closure: Keep waste containers closed at all times except when adding waste.[5][8] Do not leave funnels in the container.[8]
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[4]
Step 6: Scheduling Waste Pickup with Environmental Health & Safety (EHS)
Once the waste container is nearly full (around 90%), or if it has been in storage for a designated period (typically 6-12 months), schedule a pickup with your institution's Environmental Health & Safety (EHS) department.[4][8][11] Do not transport hazardous waste yourself.[10]
Step 7: Decontamination of Empty Containers
An "empty" container that held hazardous waste must be properly decontaminated before disposal as regular trash.[6][10]
Triple Rinsing: For containers that held methyl 2-formyl-4-methylbenzoate, triple rinse with a suitable solvent (e.g., acetone or ethanol) that can dissolve the residue.[12] The first rinsate must be collected and disposed of as hazardous waste.[7] Subsequent rinsates may also need to be collected depending on local regulations.
Label Defacement: Completely remove or deface the original chemical label.[6][10][12]
Disposal: After triple rinsing and label removal, the container can typically be disposed of in the appropriate glass or plastic recycling bin.[6]
Step 8: Documentation and Record Keeping
Maintain a log of the hazardous waste generated and disposed of by your laboratory. This documentation is essential for regulatory compliance and for tracking your lab's waste generation over time.
In the event of a spill of methyl 2-formyl-4-methylbenzoate, follow these steps:
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
Control Ignition Sources: If the spilled material is flammable or dissolved in a flammable solvent, eliminate all ignition sources.
Contain the Spill: Use a spill kit with appropriate absorbent materials (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels for large spills of oxidizing materials.
Personal Protection: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean up the spill.
Clean-up: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
Decontaminate: Decontaminate the spill area with a suitable solvent and cleaning materials.
Report: Report the spill to your laboratory supervisor and EHS department.
Conclusion: Fostering a Culture of Safety
The proper disposal of methyl 2-formyl-4-methylbenzoate is a shared responsibility that requires diligence and a commitment to safety and environmental stewardship. By following these guidelines, you contribute to a safer laboratory environment and ensure that our research endeavors are conducted in a responsible and compliant manner. For any specific questions or concerns, always consult your institution's EHS department.
References
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
Hazardous Chemical Waste Management Guidelines. Columbia University | Research. [Link]
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania | Environmental Health and Radiation Safety. [Link]
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]